molecular formula C30H58O4S B7771185 Dilauryl thiodipropionate CAS No. 31852-09-2

Dilauryl thiodipropionate

Cat. No.: B7771185
CAS No.: 31852-09-2
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Description

Didodecyl thiobispropanoate is a dicarboxylic acid.
The CIR Expert Panel concludes that Dilauryl Thiodipropionate, Thiodipropionic Acid, Dicetyl Thiodipropionate, Dimyristyl Thiodipropionate, Distearyl Thiodipropionate, and Ditridecyl Thiodipropionate are safe as cosmetic ingredients in the practices of use and concentration given in this safety assessment when formulated to be non-irritating.
structure given in first source

Properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
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InChI Key

GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
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Molecular Formula

C30H58O4S
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DSSTOX Substance ID

DTXSID2026999
Record name Didodecyl 3,3'-sulfanediyldipropanoate
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Molecular Weight

514.8 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Solubility

Soluble in most organic solvents
Record name DILAURYL THIODIPROPIONATE
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Density

0.975 at 25 °C (solid 25 °C)
Record name DILAURYL THIODIPROPIONATE
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg
Record name Dilauryl thiodipropionate
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Color/Form

White flakes

CAS No.

123-28-4, 31852-09-2
Record name Dilauryl thiodipropionate
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Melting Point

40 °C, 43 - 44 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid.[1] It is a sulfur-containing secondary antioxidant widely recognized for its efficacy in stabilizing polymers, plastics, fats, and oils against degradation caused by heat and oxygen.[2][3] Functioning as a hydroperoxide decomposer, DLTDP plays a crucial role in interrupting oxidative chain reactions, often in synergy with primary antioxidants.[2][4] Its low volatility and high solubility in many organic solvents make it a valuable additive in various industrial applications, including food packaging films, lubricants, and cosmetics.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of DLTDP, detailed experimental protocols for their determination, and a visualization of its synthesis and antioxidant mechanism.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃₀H₅₈O₄S[5]
Molecular Weight 514.84 g/mol [5]
Appearance White to off-white crystalline flakes or powder[1][6]
Odor Sweetish, ester-like[1][7]
Melting Point 40 - 42 °C[2]
Boiling Point ~570.34 °C (rough estimate, decomposes > 275°C)[6]
Density / Specific Gravity 0.915 g/mL at 25 °C[2]
Vapor Pressure 0.2 mm Hg at 163 °C; 4.875 x 10⁻⁷ mmHg at 20 °C (est.)[6]
Flash Point > 110 °C (> 230 °F)[2][4]
Solubility Profile
SolventSolubilitySource(s)
Water Insoluble (< 1 mg/L at 20°C)[1][6]
Organic Solvents Soluble[1][8]
      Acetone20 g / 100g solvent (at 20°C)[8]
      Benzene133 g / 100g solvent (at 20°C)[8]
      Carbon Tetrachloride100 g / 100g solvent (at 20°C)[8]
      Petroleum Ether40 g / 100g solvent (at 20°C)[8]
      ChloroformSlightly Soluble[8]
      IsopropanolSlightly Soluble (when heated)[8]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of a solid crystalline compound.[1][9]

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[9]

  • Procedure :

    • Ensure the DLTDP sample is dry and finely powdered using a mortar and pestle.

    • Introduce the powdered DLTDP into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[10]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to approximately 15-20°C below the expected melting point (around 40°C).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).

    • The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow (0.5-1.0°C).[9]

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of DLTDP in various solvents.

  • Apparatus : Test tubes, vortex mixer, analytical balance, graduated cylinders.

  • Procedure :

    • Weigh approximately 25 mg of DLTDP and place it into a test tube.

    • Add 0.75 mL of the desired solvent (e.g., water, acetone, benzene) to the test tube in small portions.[8]

    • After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

    • Visually inspect the solution for any undissolved solid against a dark background.

    • If the solid dissolves completely, the substance is classified as "soluble." If it remains undissolved or only partially dissolves, it is classified as "insoluble" or "slightly soluble," respectively.

    • For a more quantitative assessment, a saturated solution can be prepared, filtered, and the solvent evaporated from a known volume of the filtrate to determine the mass of dissolved solute.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard method for determining the skeletal density of a solid powder by measuring the volume of displaced gas, typically helium.[11][12]

  • Apparatus : Gas pycnometer, analytical balance.

  • Procedure :

    • Accurately weigh a suitable amount of the DLTDP sample and record the mass.

    • Place the sample into the sample chamber of the gas pycnometer.

    • Seal the chamber and purge the system with helium gas to remove any adsorbed contaminants from the powder surface.[11]

    • The instrument will automatically perform the analysis: it pressurizes a reference volume with helium and then expands the gas into the sample chamber.

    • By measuring the pressure change, the instrument calculates the volume of the solid sample based on Archimedes' principle of fluid displacement.[12]

    • The density is then calculated by the instrument's software as the ratio of the sample's mass to its determined volume.

Visualizations: Synthesis and Mechanism of Action

Synthesis of this compound

The primary industrial synthesis of DLTDP is through the direct Fischer esterification of thiodipropionic acid with lauryl alcohol, typically in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products TDP Thiodipropionic Acid Esterification Esterification Reaction TDP->Esterification LA Lauryl Alcohol (1-Dodecanol) LA->Esterification Crude_DLTDP Crude DLTDP (with Water byproduct) Esterification->Crude_DLTDP Yields Purification Purification Pure_DLTDP High-Purity DLTDP Purification->Pure_DLTDP Final Product Crude_DLTDP->Purification Washing & Crystallization Catalyst Acid Catalyst Catalyst->Esterification Antioxidant_Mechanism cluster_Oxidation Oxidative Cycle cluster_Intervention Antioxidant Intervention Polymer Polymer (RH) Radical Free Radical (R•) Polymer->Radical + O₂, Heat Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Hydroperoxide->Radical Decomposition Stable_Products Stable, Non-Radical Products Hydroperoxide->Stable_Products Forms Primary_AO Primary Antioxidant (e.g., Phenolic) Primary_AO->Peroxy Scavenges DLTDP DLTDP (Thioester) DLTDP->Hydroperoxide Decomposes DLTDP->Stable_Products via Oxidation to Sulfoxide etc.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid, widely utilized as a secondary antioxidant in various polymers, plastics, and cosmetic formulations.[1][2] Its primary function is to stabilize materials against degradation caused by heat, oxygen, and UV light by scavenging free radicals.[1][2] A thorough understanding of its chemical structure and purity is paramount for its effective and safe application. This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of DLTDP, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in the comprehensive characterization of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The symmetry of the molecule results in a relatively simple spectrum despite its large size.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.08t4H-O-CH₂ - (a)
2.79t4H-S-CH₂ - (c)
2.62t4H-CH₂ -C=O (b)
1.62m4H-O-CH₂-CH₂ - (d)
1.26m36H-(CH₂ )₉- (e)
0.88t6H-CH₃ (f)

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Structure with proton assignments:

¹³C NMR Spectroscopic Data

While a publicly available, quantitative ¹³C NMR spectrum for this compound is scarce, the chemical shifts can be reliably predicted based on the spectra of homologous compounds such as dimyristyl thiodipropionate and distearyl thiodipropionate, as well as the parent 3,3'-thiodipropionic acid.[4][5][6] The predicted data provides valuable insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~172C =O (ester carbonyl)
~65-O-CH₂ -
~35-CH₂ -C=O
~32-S-CH₂ -
~29-30-(CH₂ )ₙ- (bulk methylene chain)
~28-O-CH₂-CH₂ -
~26-O-CH₂-CH₂-CH₂ -
~23-CH₂ -CH₃
~14-CH₃

Prediction based on analogous structures and general ¹³C chemical shift correlations.[7][8]

Experimental Protocol for NMR Analysis

Given that this compound is a waxy solid at room temperature, appropriate sample preparation is crucial for obtaining high-quality NMR spectra.

1.3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a suitable solvent as DLTDP is soluble in it.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the waxy solid. A brief warming in a water bath may be necessary to facilitate dissolution.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

1.3.2. NMR Spectrometer Parameters

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • ¹³C NMR (Quantitative):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE)

    • Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio

    • Relaxation Delay: A longer delay (e.g., 5-10 seconds) is necessary for full relaxation of quaternary carbons, ensuring accurate integration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh DLTDP (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition (Standard Pulse) filter->h1_nmr Prepared Sample c13_nmr ¹³C NMR Acquisition (Inverse-gated Decoupling) filter->c13_nmr Prepared Sample process Fourier Transform, Phase & Baseline Correction h1_nmr->process c13_nmr->process integrate Signal Integration process->integrate assign Chemical Shift Assignment & Structure Confirmation integrate->assign

NMR Analysis Workflow for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and alkane functionalities.

IR Spectroscopic Data

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkane CH₂)
~1740StrongC=O stretching (ester)
~1465MediumC-H bending (alkane CH₂)
~1170StrongC-O stretching (ester)
~720MediumCH₂ rocking (long alkyl chain)

Data obtained from the NIST WebBook.[9]

Experimental Protocol for IR Analysis

For a waxy solid like this compound, the thin film or KBr pellet method can be employed.

2.2.1. Thin Film Method

  • Dissolution: Dissolve a small amount (a few milligrams) of DLTDP in a volatile solvent like dichloromethane or acetone.

  • Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Acquisition: Place the salt plate in the spectrometer and acquire the spectrum.

2.2.2. KBr Pellet Method

  • Grinding: Grind a small amount (1-2 mg) of DLTDP with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq_proc Acquisition & Analysis start Start method_choice Choose Method start->method_choice dissolve Dissolve DLTDP in volatile solvent method_choice->dissolve Thin Film grind Grind DLTDP with KBr method_choice->grind KBr Pellet deposit Deposit on salt plate dissolve->deposit evaporate Evaporate solvent deposit->evaporate acquire Acquire IR Spectrum evaporate->acquire Thin Film press Press into pellet grind->press press->acquire KBr Pellet analyze Identify Functional Groups acquire->analyze

IR Spectroscopy Workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.

Mass Spectrometry Data
  • Molecular Weight: The nominal molecular weight of this compound (C₃₀H₅₈O₄S) is 514.8 g/mol .[10]

  • Mass Spectrum (Electron Ionization - EI): The EI mass spectrum typically does not show a prominent molecular ion peak due to extensive fragmentation. Key fragment ions observed include those corresponding to the loss of the lauryl chains and cleavage of the propionate ester linkages. Common fragments are observed at m/z values such as 55, 43, 57, 41, and 178.[11]

Table 4: Key Fragments in the EI Mass Spectrum of this compound [11]

m/zRelative IntensityPossible Fragment
55HighC₄H₇⁺
43HighC₃H₇⁺
57HighC₄H₉⁺
41MediumC₃H₅⁺
178Medium[S(CH₂CH₂CO₂H)₂]⁺ or related fragments
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane or dichloromethane.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the sample solution is injected in split mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 15°C/min.

      • Hold at 300°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution (e.g., 1 mg/mL in hexane) inject Inject Sample prepare_solution->inject separate Separate Components in GC Column inject->separate ionize Ionize Eluted Components (EI) separate->ionize Eluent analyze_mass Analyze Fragment Masses ionize->analyze_mass detect Detect Ions analyze_mass->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram mass_spectrum Extract Mass Spectrum of DLTDP Peak chromatogram->mass_spectrum interpret Interpret Fragmentation Pattern & Confirm MW mass_spectrum->interpret

GC-MS Analysis Workflow for this compound.

Integrated Spectroscopic Data Analysis

A comprehensive analysis of this compound requires the integration of data from NMR, IR, and MS. Each technique provides complementary information, leading to an unambiguous structural confirmation and purity assessment.

  • IR spectroscopy confirms the presence of the ester functional group (C=O stretch at ~1740 cm⁻¹) and the long alkyl chains (C-H stretches at ~2920 and ~2850 cm⁻¹).

  • ¹H NMR spectroscopy provides detailed information about the connectivity of the protons, allowing for the assignment of each part of the molecule, from the terminal methyl groups to the methylene groups adjacent to the ester and sulfur atoms. The integration of the signals confirms the ratio of protons in different environments.

  • ¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton, including the characteristic downfield shift of the carbonyl carbon.

  • Mass spectrometry confirms the molecular weight (if a molecular ion is observed) and provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule, further confirming its identity.

Data_Integration cluster_data Spectroscopic Data Acquisition cluster_info Information Obtained cluster_analysis Integrated Analysis NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity Proton & Carbon Ratios NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (Ester, Alkane) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Structural Confirmation of DLTDP NMR_info->Structure Purity Purity Assessment NMR_info->Purity IR_info->Structure MS_info->Structure

Integrated Spectroscopic Data Analysis Strategy.

Conclusion

The spectroscopic analysis of this compound through the combined use of NMR, IR, and MS provides a robust and comprehensive characterization of its molecular structure and purity. This guide has detailed the expected spectroscopic data, provided step-by-step experimental protocols, and illustrated the analytical workflows. By following these methodologies, researchers, scientists, and drug development professionals can confidently identify and assess the quality of this compound for its intended applications.

References

Mass Spectrometry Fragmentation Analysis of Dilauryl Thiodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a diester of lauryl alcohol and thiodipropionic acid with the chemical formula C30H58O4S.[1][2] It functions as a thioester antioxidant and is commonly utilized as a secondary antioxidant in various polymers, including polyolefins, ABS, and styrenic block copolymers, often in synergy with primary phenolic antioxidants. Its role is to decompose hydroperoxides, thereby preventing thermo-oxidative degradation of the polymer matrix. Beyond its application in plastics, DLTDP also finds use in lubricants, oils, and has been assessed for safety in cosmetic formulations. Understanding its behavior under analytical conditions, particularly its fragmentation pattern in mass spectrometry, is crucial for its identification, characterization, and for metabolism or degradation studies.

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. It includes a detailed breakdown of the major fragment ions, a proposed fragmentation pathway, a quantitative summary of the mass spectrum, and a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Mass Spectrometry Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by extensive fragmentation of the long alkyl chains and specific cleavages around the ester and thioether functionalities. The molecular ion peak ([M]⁺˙) at m/z 514 is often of very low abundance or absent, which is typical for long-chain aliphatic compounds. The fragmentation is dominated by a series of hydrocarbon ions and fragments containing the core thiodipropionate structure.

The most prominent peaks in the mass spectrum are observed at lower mass-to-charge ratios, corresponding to stable alkyl cations. The base peak is typically the C4H7⁺ ion at m/z 55, with other significant alkyl fragments appearing at m/z 41 (C3H5⁺) and 43 (C3H7⁺), and 57 (C4H9⁺).[3] A key diagnostic fragment is observed at m/z 178, which corresponds to the [C6H10O4S]⁺˙ ion, representing the thiodipropionic acid backbone.[3] This fragment is crucial for identifying the core structure of the molecule.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization can be rationalized through several key pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the formation of an acylium ion or the loss of the alkoxy group.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene. This is a characteristic fragmentation for long-chain esters.

  • Cleavage of the Alkyl Chain: The long lauryl chains undergo extensive fragmentation, leading to a series of carbocation fragments with m/z values separated by 14 Da (CH2). This results in the characteristic pattern of peaks at m/z 41, 43, 55, 57, etc.

  • Cleavage around the Sulfur Atom: Fragmentation can also occur at the C-S bond, leading to fragments containing the sulfur atom.

A simplified representation of the major fragmentation pathways is illustrated in the diagram below.

G M This compound [M]⁺˙ m/z 514 F1 [C12H25O2C(CH2)2S(CH2)2CO]⁺ m/z 329 M->F1 - •OC12H25 F2 [S(CH2CH2COOC12H25)2 - C12H25]⁺ M->F2 - •C12H25 F3 [C12H25]⁺ m/z 169 M->F3 Alkyl chain cleavage F6 [C12H24OOC(CH2)2S(CH2)2COOH]⁺ M->F6 McLafferty type rearrangement F5 [HOOC(CH2)2S(CH2)2COOH]⁺˙ Thiodipropionic Acid Ion m/z 178 F1->F5 - C12H24 F2->F5 - C12H24 F4 Alkyl Fragments m/z 41, 43, 55, 57... F3->F4 Further fragmentation F7 [C4H7]⁺ m/z 55 (Base Peak) F4->F7 F6->F5 - C12H24

Caption: Proposed fragmentation pathway of this compound.

Quantitative Mass Spectral Data

The following table summarizes the most abundant fragment ions observed in the electron ionization mass spectrum of this compound. The relative abundance is normalized to the base peak (m/z 55).

m/zRelative Abundance (%)Proposed Ion Structure/Fragment
4140.56[C3H5]⁺
4389.90[C3H7]⁺
55100.00 (Base Peak)[C4H7]⁺
5771.59[C4H9]⁺
17839.78[C6H10O4S]⁺˙ (Thiodipropionic acid)

Data sourced from PubChem CID 31250.[3]

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standard Dilutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a polymer matrix):

    • Weigh approximately 1 gram of the polymer sample into a glass vial.

    • Add 10 mL of dichloromethane and sonicate for 30 minutes to extract the additives.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any polymer residue.

    • The filtered extract is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/Splitless injector.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-600.

  • Solvent Delay: 5 minutes.

Data Analysis Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing cluster_3 Result Interpretation Prep1 Standard/Sample Weighing Prep2 Dissolution/Extraction Prep1->Prep2 Prep3 Filtration Prep2->Prep3 GCMS1 Injection Prep3->GCMS1 GCMS2 Chromatographic Separation GCMS1->GCMS2 GCMS3 Mass Spectrometry Detection GCMS2->GCMS3 Data1 Peak Integration GCMS3->Data1 Data2 Library Search (e.g., NIST) Data1->Data2 Data3 Fragmentation Analysis Data2->Data3 Result1 Compound Identification Data3->Result1 Result2 Quantification Result1->Result2

Caption: GC-MS data analysis workflow for this compound.

Conclusion

The electron ionization mass spectrometry of this compound yields a characteristic fragmentation pattern dominated by cleavage of the long alkyl chains and the formation of a key diagnostic ion at m/z 178, corresponding to the thiodipropionic acid backbone. This technical guide provides a foundational understanding of these fragmentation pathways, quantitative data for the major ions, and a detailed experimental protocol for the reliable analysis of DLTDP by GC-MS. This information is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this important antioxidant in various matrices.

References

Quantum Chemistry Insights into the Antioxidant Mechanisms of Thiodipropionates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiodipropionate and its derivatives are a significant class of secondary antioxidants, crucial for their role in stabilizing polymers, preserving foodstuffs, and protecting biological systems from oxidative damage. Their efficacy stems from their ability to decompose hydroperoxides into non-radical, stable products. This technical guide delves into the core of their antioxidant action through the lens of quantum chemistry. While direct, comprehensive quantum chemical studies on thiodipropionates are not extensively available in publicly accessible literature, this paper synthesizes findings from computational studies on analogous sulfur-containing compounds to elucidate the probable reaction mechanisms and governing principles of thiodipropionate antioxidant activity. This guide provides a framework for understanding their structure-activity relationships and outlines the computational methodologies applicable for their detailed investigation.

Introduction to Thiodipropionate Antioxidants

Thiodipropionic acid (TDPA) and its esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), are widely utilized as secondary or hydroperoxide-decomposing antioxidants.[1][2] Unlike primary antioxidants that scavenge free radicals directly, thiodipropionates act by preventing the formation of new radicals through the decomposition of hydroperoxides (ROOH), which are primary products of oxidation.[2] This function is critical in mitigating autoxidative chain reactions. The general structure of thiodipropionic acid features a central sulfur atom flanked by two propionic acid moieties.

The antioxidant activity of these compounds is intrinsically linked to the sulfur atom, which can undergo oxidation to various states (sulfoxide, sulfone), in the process of neutralizing hydroperoxides.[3] Understanding the energetics and pathways of these reactions at a molecular level is paramount for the rational design of more potent and specific antioxidant molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful toolkit for this purpose.[4]

The Antioxidant Mechanism: A Quantum Chemical Perspective

The primary antioxidant function of thiodipropionates is the decomposition of hydroperoxides. Computational studies on similar sulfides reveal that this process is a non-radical, catalytic reaction.[3] The central sulfur atom in the thiodipropionate molecule acts as the catalytic center.

The Catalytic Cycle of Hydroperoxide Decomposition

Based on computational studies of reactions between sulfides and hydroperoxides, the following catalytic cycle is proposed for thiodipropionate antioxidants[3]:

  • Initial Reaction: The sulfide (R-S-R') reacts with a hydroperoxide molecule (ROOH) to form a sulfoxide (R-S(O)-R') and an alcohol (ROH).

  • Further Oxidation: The resulting sulfoxide can be further oxidized by another hydroperoxide molecule to a sulfone (R-S(O)₂-R').

  • Decomposition and Catalyst Formation: The subsequent reactions and decomposition of these oxidized sulfur species are complex. It has been demonstrated that for some sulfides, the decomposition of the resulting thermally unstable sulfur-oxygen compounds can lead to the formation of sulfur dioxide (SO₂), which is a potent catalyst for hydroperoxide decomposition.[5]

The overall process effectively converts reactive hydroperoxides into stable alcohols, thereby inhibiting the propagation of oxidative damage.

Computational and Experimental Protocols

To investigate the antioxidant activity of thiodipropionate derivatives, a combination of computational and experimental methods is employed.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of antioxidant molecules.[6][7]

Typical Computational Protocol:

  • Geometry Optimization: The 3D structures of the thiodipropionate molecule, relevant radicals, and transition states are optimized. A common level of theory for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set.[8]

  • Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).[9]

  • Calculation of Thermodynamic Descriptors: Key parameters that quantify antioxidant activity are calculated:

    • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. For primary antioxidants, a lower BDE of an X-H bond indicates easier hydrogen atom donation.[10] While less central to the hydroperoxide decomposition mechanism, it can be relevant for understanding any potential radical scavenging activity.

    • Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a higher propensity for electron donation.[10]

    • Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.[10]

    • Electron Transfer Enthalpy (ETE): The enthalpy change when a molecule accepts an electron.[7]

  • Solvent Effects: The influence of the surrounding medium (e.g., water or a lipidic environment) is often modeled using implicit solvent models like the Conductor-like Polarizable Continuum Model (C-PCM).[11]

  • Reaction Pathway Analysis: The energies of reactants, transition states, and products are calculated to map out the potential energy surface of the reaction and determine the activation energies, which govern the reaction rates.

Experimental Validation

Experimental assays are crucial for validating the predictions from computational studies.

Common Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation.[8]

  • Hydroperoxide Decomposition Assays: These assays directly measure the depletion of a specific hydroperoxide (e.g., cumene hydroperoxide) in the presence of the antioxidant.[5]

Quantitative Data from Analogous Systems

While specific quantitative data for thiodipropionate antioxidants from quantum chemical studies is sparse in the reviewed literature, the following table summarizes typical calculated values for relevant antioxidant descriptors for other sulfur-containing compounds and antioxidants, providing a reference for the expected range of these properties.

Compound Class/MoleculeDescriptorCalculated Value (kcal/mol)Computational MethodReference
Thiols (general)S-H Bond Dissociation Enthalpy~80-90DFT[3]
Flavonoids (e.g., Quercetin)O-H Bond Dissociation Enthalpy~75-85DFT/M062X/6-311G(d,p)[12]
IsorhamnetinIonization Potential~140-150DFT[10]
IsorhamnetinProton Affinity~30-40 (in water)DFT[10]

Visualizing Reaction Mechanisms and Workflows

Proposed Catalytic Cycle for Thiodipropionate Antioxidant Activity

Catalytic_Cycle cluster_main Hydroperoxide Decomposition Cycle Thiodipropionate\n(R-S-R') Thiodipropionate (R-S-R') Sulfoxide\n(R-S(O)-R') Sulfoxide (R-S(O)-R') Thiodipropionate\n(R-S-R')->Sulfoxide\n(R-S(O)-R') ROOH -> ROH Sulfone\n(R-S(O)2-R') Sulfone (R-S(O)2-R') Sulfoxide\n(R-S(O)-R')->Sulfone\n(R-S(O)2-R') ROOH -> ROH Decomposition\nProducts Decomposition Products Sulfone\n(R-S(O)2-R')->Decomposition\nProducts Thermal/Further Rxn SO2\n(Catalyst) SO2 (Catalyst) Decomposition\nProducts->SO2\n(Catalyst) SO2\n(Catalyst)->Thiodipropionate\n(R-S-R') Regeneration/Complex Reaction Pathway

Caption: Proposed catalytic cycle of hydroperoxide decomposition by thiodipropionate antioxidants.

General Workflow for Computational Antioxidant Study

Computational_Workflow A Molecule Selection (e.g., Thiodipropionate Derivative) B Geometry Optimization (DFT: e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima/Transition States) B->C E Solvent Modeling (e.g., C-PCM) B->E D Calculation of Thermodynamic Descriptors (BDE, IP, PA, ETE) C->D G Structure-Activity Relationship Analysis D->G F Reaction Pathway Analysis (Activation Energies) E->F F->G

Caption: A generalized workflow for the computational study of antioxidant properties.

Conclusion and Future Perspectives

Quantum chemistry provides an indispensable theoretical framework for understanding the antioxidant mechanisms of thiodipropionate derivatives. While direct computational studies on these specific molecules are not extensively documented in the accessible literature, analysis of analogous sulfur-containing compounds strongly suggests a non-radical, catalytic mechanism for hydroperoxide decomposition. The computational protocols and thermodynamic descriptors outlined in this guide offer a robust approach for future in-depth investigations into the structure-activity relationships of thiodipropionates.

Future research should focus on applying these computational methods directly to various thiodipropionate esters to generate specific quantitative data. Such studies would enable a more precise understanding of how alkyl chain length and other structural modifications influence their antioxidant efficacy. The synergy between targeted quantum chemical studies and experimental validation will be pivotal in the design and development of next-generation antioxidants for a wide array of applications in materials science, food chemistry, and pharmacology.

References

Synthesis and Purification of High-Purity Dilauryl Thiodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of high-purity Dilauryl thiodipropionate (DLTDP). DLTDP is a widely used antioxidant in various industries, including cosmetics, food packaging, and lubricants.[1][2][3] In pharmaceutical applications, it can serve as a stabilizer for drug formulations susceptible to oxidation. This guide details the experimental protocols, data presentation, and workflow visualizations necessary for the production and quality control of high-purity DLTDP.

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the direct acid-catalyzed esterification of 3,3'-Thiodipropionic acid with lauryl alcohol (1-dodecanol).[2][4] This reaction, a Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.[5]

Chemical Reaction

The overall chemical equation for the synthesis of DLTDP is as follows:

(3,3'-Thiodipropionic acid) + (Lauryl alcohol) ⇌ (this compound) + (Water)

Synthesis_Pathway TDPA 3,3'-Thiodipropionic Acid Reactants TDPA->Reactants Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Reactants DLTDP This compound Reactants->DLTDP + Acid Catalyst (e.g., H₂SO₄) Water Water Reactants->Water

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on established esterification procedures and information gathered on DLTDP synthesis.[4][5]

Materials:

  • 3,3'-Thiodipropionic acid (1 mole equivalent)

  • Lauryl alcohol (2.1 mole equivalents)[4]

  • Concentrated Sulfuric Acid (H₂SO₄) (5-10% by weight of reactants)[4]

  • Toluene (or another suitable water-azeotroping solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Isopropanol[4]

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,3'-thiodipropionic acid, lauryl alcohol, and toluene. A slight excess of lauryl alcohol is used to drive the reaction to completion.[4]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator to obtain the crude DLTDP product.

Purification of High-Purity this compound

To achieve high purity, the crude DLTDP is subjected to a purification process, typically involving a hot water wash followed by recrystallization.[4]

Purification_Workflow Crude_DLTDP Crude DLTDP Hot_Water_Wash Hot Water Wash (97-98°C) Crude_DLTDP->Hot_Water_Wash Removes unreacted acid and catalyst Recrystallization Recrystallization from Isopropanol Hot_Water_Wash->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying High_Purity_DLTDP High-Purity DLTDP Drying->High_Purity_DLTDP

Experimental Protocol: Recrystallization

Procedure:

  • Hot Water Wash: Wash the crude DLTDP with hot water (97-98°C) to remove any remaining water-soluble impurities.[4]

  • Dissolution: Dissolve the washed crude DLTDP in a minimal amount of hot isopropanol.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. White crystalline flakes of DLTDP should form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (40-42°C) to remove any residual solvent.

Purity Assessment and Quality Control

A combination of analytical techniques should be employed to determine the purity of the synthesized DLTDP and to identify any impurities.

Analytical_Workflow DLTDP_Sample DLTDP Sample Purity_Analysis Purity Analysis DLTDP_Sample->Purity_Analysis HPLC HPLC Purity_Analysis->HPLC Assay GC_MS GC-MS Purity_Analysis->GC_MS Impurity Identification Titration Titration Purity_Analysis->Titration Acidity Results Purity & Impurity Profile HPLC->Results GC_MS->Results Titration->Results

High-Performance Liquid Chromatography (HPLC)

A Reverse-Phase HPLC (RP-HPLC) method can be used for the quantitative determination of DLTDP purity.[6]

Experimental Protocol:

  • Column: Symmetry C18 column.[6]

  • Mobile Phase: Methanol/Water (98:2 v/v).[6]

  • Detector: Differential Refractivity Detector.[6]

  • Method: External standard method.[6]

  • Sample Preparation: Prepare a stock solution of DLTDP in the mobile phase and create a series of dilutions for the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

General Parameters (to be optimized):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute DLTDP and any high-boiling impurities.

  • Carrier Gas: Helium.

  • Detector: Mass Spectrometer (scanning a suitable mass range, e.g., 50-600 amu).

Titration

A simple titration can be used to determine the acidity of the final product, which is an indicator of residual thiodipropionic acid.

Experimental Protocol (as per JECFA): [7]

  • Dissolve a known weight of the DLTDP sample in a neutralized mixture of methanol and benzene.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of 0.1 N ethanolic potassium hydroxide until a persistent pink color is observed.

  • The acidity is calculated as a percentage of thiodipropionic acid. The specification is typically not more than 0.2%.[7]

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis, purification, and analysis of high-purity DLTDP.

Table 1: Synthesis and Purification Parameters

ParameterValue/DescriptionReference
Synthesis
Reactants3,3'-Thiodipropionic acid, Lauryl alcohol[4]
Molar Ratio (Alcohol:Acid)2.1:1[4]
CatalystSulfuric Acid (5-10 wt%)[4]
SolventToluene (for azeotropic water removal)-
Reaction TemperatureReflux temperature of toluene-
Purification
Primary Purification StepHot Water Wash (97-98°C)[4]
Secondary Purification StepRecrystallization[4]
Recrystallization SolventIsopropanol[4]
Expected Yield> 90% (post-purification)-
AppearanceWhite crystalline flakes[7]
Melting Point40-42°C[2]

Table 2: Analytical Specifications for High-Purity DLTDP

Analytical MethodParameterSpecificationReference
HPLCAssay≥ 99.0%[7]
TitrationAcidity (as thiodipropionic acid)≤ 0.2%[7]
PhysicalSolidification Point≥ 40°C[7]
Wet ChemistrySaponification Value205 - 215[7]
AASLead≤ 2 mg/kg[7]

Conclusion

The synthesis of high-purity this compound can be reliably achieved through the acid-catalyzed esterification of 3,3'-thiodipropionic acid and lauryl alcohol, followed by a robust purification process involving hot water washing and recrystallization from isopropanol. The implementation of a comprehensive analytical quality control program, utilizing techniques such as HPLC, GC-MS, and titration, is crucial to ensure the final product meets the high-purity standards required for pharmaceutical and other sensitive applications. This guide provides the foundational protocols and data necessary for researchers and developers to produce and characterize high-purity DLTDP.

References

The Core Mechanism of Dilauryl Thiodipropionate (DLTDP) as a Secondary Antioxidant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary, or hydroperoxide-decomposing, antioxidant. It plays a crucial role in the stabilization of polymeric materials, lubricants, and other organic substrates susceptible to oxidative degradation. Unlike primary antioxidants that function as radical scavengers, DLTDP acts by decomposing hydroperoxides, which are key intermediates in the autoxidation cycle, into non-radical, stable products. This action prevents the chain-branching step of oxidation, thereby significantly enhancing the long-term thermal stability of the material. DLTDP exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. This technical guide provides a comprehensive overview of the mechanism of action of DLTDP, supported by quantitative data, detailed experimental protocols, and visualizations of the chemical pathways and experimental workflows.

The Autoxidation Cascade and the Role of Antioxidants

The oxidative degradation of organic materials is a free-radical chain reaction involving three key stages: initiation, propagation, and termination. During propagation, alkyl radicals (R•) react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone to form hydroperoxides (ROOH) and a new alkyl radical. The thermal or UV-induced decomposition of hydroperoxides into highly reactive hydroxyl (HO•) and alkoxy (RO•) radicals is a critical chain-branching step that dramatically accelerates the degradation process.

Primary antioxidants, typically hindered phenols, interrupt the cycle by donating a hydrogen atom to the peroxy radicals, thus forming a stable antioxidant radical and preventing further propagation. Secondary antioxidants, such as DLTDP, do not directly interact with free radicals. Instead, they target and decompose the hydroperoxides, preventing the formation of new radicals and thus stifling the auto-accelerating nature of the degradation.

Core Mechanism of Action of this compound

The antioxidant activity of DLTDP is centered on the sulfur atom of the thioester linkage. DLTDP stoichiometrically decomposes hydroperoxides into stable alcohols. In this process, the sulfur atom is progressively oxidized to higher oxidation states, namely sulfoxide and then sulfone, and potentially further to acidic byproducts.

The overall reaction can be summarized as follows:

R-S-R' + ROOH → R-SO-R' + ROH

The resulting sulfoxide can further react with hydroperoxides:

R-SO-R' + ROOH → R-SO₂-R' + ROH

This multi-stage decomposition mechanism allows a single molecule of DLTDP to neutralize multiple hydroperoxide molecules, making it a highly efficient secondary stabilizer.

DLTDP_Mechanism DLTDP This compound (R-S-R') Sulfoxide DLTDP-Sulfoxide (R-SO-R') DLTDP->Sulfoxide Oxidation ROOH1 Hydroperoxide (ROOH) ROOH1->Sulfoxide ROH1 Stable Alcohol (ROH) Sulfoxide->ROH1 Reduction Sulfone DLTDP-Sulfone (R-SO₂-R') Sulfoxide->Sulfone Further Oxidation ROOH2 Hydroperoxide (ROOH) ROOH2->Sulfone ROH2 Stable Alcohol (ROH) Sulfone->ROH2 Reduction

Core mechanism of DLTDP hydroperoxide decomposition.

Synergism with Primary Antioxidants

A key feature of DLTDP is its synergistic interaction with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges peroxy radicals, preventing the formation of new hydroperoxides, while DLTDP decomposes the hydroperoxides that have already formed. This dual action is more effective than the sum of the individual antioxidants. The hindered phenol protects the thioester from direct oxidation by peroxy radicals, thus preserving its hydroperoxide-decomposing capability for long-term stability.

Synergistic_Mechanism cluster_propagation Autoxidation Cycle cluster_intervention Antioxidant Intervention R• Alkyl Radical (R•) O2 Oxygen (O₂) ROO• Peroxy Radical (ROO•) R•->ROO• + O₂ RH Polymer (RH) ROOH Hydroperoxide (ROOH) ROO•->ROOH + RH ROOH->R• Decomposition (Chain Branching) HP Hindered Phenol (Primary AO) HP->ROO• Radical Scavenging DLTDP DLTDP (Secondary AO) DLTDP->ROOH Hydroperoxide Decomposition

Synergistic action of DLTDP and a primary antioxidant.

Quantitative Data on DLTDP Performance

The effectiveness of DLTDP can be quantified through various analytical techniques. The following tables summarize typical performance data.

Table 1: Effect of DLTDP on Oxidative Induction Time (OIT) of Polypropylene (PP) at 200°C

Antioxidant SystemConcentration (wt%)OIT (minutes)
Unstabilized PP0< 1
DLTDP0.28
Hindered Phenol (HP)0.115
DLTDP + HP0.2 + 0.145

Table 2: Reduction of Peroxide Value (PV) in Lubricating Oil at 150°C

Time (hours)PV (meq/kg) - UnstabilizedPV (meq/kg) - with 0.5% DLTDP
022
24153
48355
72688
96>10012

Experimental Protocols

Determination of Peroxide Value (Iodometric Titration)

This method quantifies the concentration of hydroperoxides in a sample.

Methodology:

  • A known weight of the sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

  • A saturated solution of potassium iodide (KI) is added. The hydroperoxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂). ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

  • The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • A starch indicator is used to determine the endpoint of the titration (disappearance of the blue color).

  • The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Peroxide_Value_Workflow start Start dissolve Dissolve Sample in Acetic Acid/Solvent start->dissolve add_ki Add Saturated KI Solution dissolve->add_ki react ROOH oxidizes I⁻ to I₂ add_ki->react titrate Titrate with Standardized Na₂S₂O₃ Solution react->titrate endpoint Detect Endpoint with Starch Indicator titrate->endpoint calculate Calculate Peroxide Value (meq/kg) endpoint->calculate end End calculate->end

Workflow for Peroxide Value Determination.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

OIT is a measure of the thermal oxidative stability of a material.

Methodology:

  • A small sample (5-10 mg) is placed in an open aluminum pan inside the DSC cell.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

  • Once the temperature stabilizes, the atmosphere is switched to pure oxygen or air at a constant flow rate.

  • The time from the introduction of the oxidative atmosphere until the onset of the exothermic oxidation reaction is measured as the OIT. The onset is determined by the intersection of the baseline and the tangent of the exothermic peak.

OIT_Workflow start Start prepare_sample Place Sample in DSC Pan start->prepare_sample heat Heat to Isothermal Temp under Nitrogen prepare_sample->heat stabilize Stabilize Temperature heat->stabilize switch_gas Switch to Oxygen Atmosphere stabilize->switch_gas measure_time Measure Time to Onset of Exotherm switch_gas->measure_time determine_oit Determine OIT measure_time->determine_oit end End determine_oit->end

Workflow for Oxidative Induction Time (OIT) Measurement.

Conclusion

This compound is a highly effective secondary antioxidant that functions by decomposing hydroperoxides, thereby preventing the chain-branching step of autoxidation. Its synergistic activity with primary antioxidants provides a robust stabilization system for a wide range of organic materials, particularly polymers subjected to long-term thermal stress. The quantitative data and experimental protocols presented in this guide offer a framework for evaluating and understanding the performance of DLTDP in various applications. For researchers and professionals in material science and drug development, a thorough understanding of this mechanism is essential for the formulation of stable and durable products.

A Technical Guide to the Solubility of Dilauryl Thiodipropionate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dilauryl thiodipropionate (DLTDP) in various common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where DLTDP is utilized as an antioxidant and stabilizer.

Introduction to this compound

This compound (CAS No. 123-28-4) is a thioester antioxidant widely used to protect materials such as plastics, rubber, fats, and oils from degradation.[1] It functions as a secondary antioxidant, often in synergy with primary antioxidants, by decomposing hydroperoxides. Its efficacy and application are often dependent on its solubility in various media. This guide focuses on its solubility profile in common organic solvents, a critical parameter for its formulation and use.

Quantitative Solubility Data

The solubility of this compound is generally high in many organic solvents, while it is practically insoluble in water.[2][3][4][5][6] The following table summarizes the available quantitative solubility data for DLTDP in a selection of organic solvents.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetone2020[3]
Benzene20133[3]
Carbon Tetrachloride20100[3]
Petroleum Ether2040[3]

Qualitative solubility information indicates that this compound is also soluble in ethanol and ether.[7] Additionally, it has been noted to be slightly soluble in chloroform.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a standard methodology can be derived from established practices for determining the solubility of a solid in an organic solvent. The following protocol is a representative example based on the principles of the saturation shake-flask method, which is a common and reliable technique.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of common organic solvents (e.g., acetone, ethanol, toluene, hexane, ethyl acetate) of analytical grade or higher.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatically controlled shaker or water bath

    • Glass vials or flasks with airtight seals

    • Magnetic stirrers and stir bars (optional)

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • An appropriate analytical instrument for quantification (e.g., HPLC, GC, or a validated gravimetric method)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

    • The vials are then placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • The mixtures are agitated for a sufficient period to allow for equilibration. A preliminary study can determine the time required to reach equilibrium, but typically 24 to 72 hours is adequate.

  • Sample Collection and Preparation:

    • After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle.

    • A sample of the supernatant is carefully withdrawn using a syringe.

    • The collected sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification of Solute Concentration:

    • A known volume of the clear, saturated filtrate is accurately transferred to a volumetric flask and diluted with an appropriate solvent if necessary.

    • The concentration of this compound in the diluted sample is determined using a pre-validated analytical method.

      • Gravimetric Method: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute). The mass of the remaining solid is then measured.

      • Chromatographic Methods (HPLC/GC): These methods are generally preferred for their accuracy and sensitivity. A calibration curve is first established using standard solutions of known this compound concentrations. The concentration of the experimental sample is then determined by comparing its response to the calibration curve.

  • Data Analysis and Reporting:

    • The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as g/100g of solvent, g/L of solution, or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess DLTDP to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter to remove undissolved solid D->E F Prepare sample for analysis (e.g., dilution) E->F G Quantify DLTDP concentration (e.g., HPLC, Gravimetric) F->G H Calculate solubility G->H G start Start prep Prepare Solvent and Solute start->prep add_excess Add Excess Solute to Solvent prep->add_excess equilibrate Equilibrate (Shake/Stir at Constant T) add_excess->equilibrate check_equilibrium Has Equilibrium Been Reached? equilibrate->check_equilibrium check_equilibrium->equilibrate No separate Separate Solid and Liquid Phases check_equilibrium->separate Yes analyze Analyze Solute Concentration in Liquid Phase separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

An In-Depth Technical Guide to the Thermal Decomposition Pathways of Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant in various industrial applications, including plastics, rubbers, and cosmetics, to prevent oxidative degradation.[1] Its efficacy lies in its ability to decompose hydroperoxides into non-radical, stable products.[2] However, the thermal stability and decomposition pathways of DLTDP itself are critical parameters for its effective and safe use, particularly at elevated processing temperatures. While specific, in-depth experimental studies on the thermal decomposition of pure DLTDP are not extensively available in publicly accessible literature, this guide synthesizes the known properties of DLTDP, the established behavior of thioether and long-chain ester compounds, and standard analytical methodologies to provide a comprehensive overview of its expected thermal decomposition pathways. This document details hypothetical decomposition mechanisms, identifies potential degradation products, and outlines the experimental protocols necessary for their verification.

Introduction to this compound (DLTDP)

DLTDP, with the chemical formula C₃₀H₅₈O₄S, is the diester of lauryl alcohol and 3,3'-thiodipropionic acid.[3] It functions as a secondary antioxidant, often in synergy with primary antioxidants like hindered phenols, to provide long-term thermal stability to polymeric materials.[1] Its primary role is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thus preventing chain scission and cross-linking reactions that lead to material degradation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of DLTDP is presented in Table 1.

PropertyValueReference
Chemical Formula C₃₀H₅₈O₄S[3]
Molecular Weight 514.85 g/mol [3]
Appearance White crystalline flakes[4]
Odor Sweetish, ester-like[4]
Melting Point 40-42 °C
Decomposition Temperature > 275 °C[4]
Solubility Insoluble in water; soluble in most organic solvents[4]

Table 1: Physical and Chemical Properties of this compound. This table summarizes key physical and chemical characteristics of DLTDP.

Hypothetical Thermal Decomposition Pathways of DLTDP

In the absence of specific published data, the thermal decomposition of DLTDP can be predicted based on the known chemistry of thioethers and long-chain esters. The decomposition is likely to proceed through a multi-step process involving the cleavage of the ester and carbon-sulfur bonds. When heated to decomposition, DLTDP is known to emit toxic fumes of sulfur oxides.[2]

Initial Decomposition Step: Ester Bond Cleavage

The initial and lower-energy decomposition pathway is likely the homolytic cleavage of the C-O bond of the ester group, leading to the formation of a lauryl radical and a carboxy-terminated radical. This is a common thermal degradation route for long-chain esters.

Secondary Decomposition: C-S Bond Scission

At higher temperatures, the carbon-sulfur bond is expected to cleave. This can occur through various mechanisms, including homolytic scission to form sulfur-centered radicals. These radicals can then undergo a series of reactions, including disproportionation and recombination, to form a variety of volatile and non-volatile products.

Potential Decomposition Products

Based on the proposed pathways, a range of decomposition products can be anticipated. These are summarized in Table 2.

Product TypePotential Compounds
Alkenes Dodecene
Alcohols Lauryl alcohol
Aldehydes & Ketones Aldehydes and ketones derived from the oxidation of lauryl alcohol
Sulfur Compounds Sulfur dioxide (SO₂), Hydrogen sulfide (H₂S), various mercaptans
Carboxylic Acids Thiodipropionic acid, Lauric acid
Esters Transesterification products

Table 2: Potential Thermal Decomposition Products of DLTDP. This table lists the likely products formed during the thermal degradation of DLTDP based on its chemical structure.

The following diagram illustrates a simplified, hypothetical thermal decomposition pathway for DLTDP.

G Hypothetical Thermal Decomposition of DLTDP cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition & Product Formation DLTDP This compound (DLTDP) Heat Heat (> 275 °C) Lauryl_Radical Lauryl Radical Heat->Lauryl_Radical Ester Cleavage Carboxy_Radical Carboxy-terminated Radical Heat->Carboxy_Radical Ester Cleavage Dodecene Dodecene Lauryl_Radical->Dodecene Disproportionation Lauryl_Alcohol Lauryl Alcohol Lauryl_Radical->Lauryl_Alcohol Hydrogen Abstraction Sulfur_Oxides Sulfur Oxides (SOx) Carboxy_Radical->Sulfur_Oxides C-S Bond Scission & Oxidation Other_Products Other Volatile Products Carboxy_Radical->Other_Products Further Reactions G Experimental Workflow for DLTDP Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Pathway Elucidation DLTDP_Sample DLTDP Sample TGA Thermogravimetric Analysis (TGA) DLTDP_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DLTDP_Sample->DSC Py_GC_MS Pyrolysis-GC-MS DLTDP_Sample->Py_GC_MS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Py_GC_MS_Data Chromatogram & Mass Spectra Py_GC_MS->Py_GC_MS_Data Decomposition_Temps Decomposition Temperatures TGA_Data->Decomposition_Temps Thermal_Transitions Thermal Transitions (Melting) DSC_Data->Thermal_Transitions Product_Identification Decomposition Product Identification Py_GC_MS_Data->Product_Identification Pathway_Elucidation Decomposition Pathway Elucidation Decomposition_Temps->Pathway_Elucidation Thermal_Transitions->Pathway_Elucidation Product_Identification->Pathway_Elucidation

References

Methodological & Application

Application Notes: Incorporation of Dilauryl Thiodipropionate into a Polyethylene Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dilauryl thiodipropionate (DLTDP) is a secondary antioxidant widely utilized to enhance the long-term thermal and oxidative stability of polymers, particularly polyethylene (PE).[1][2] As a thioester, DLTDP functions as a hydroperoxide decomposer, effectively interrupting the auto-oxidative degradation cycle of the polymer.[1] This is especially crucial during high-temperature processing methods like extrusion and molding, as well as during the service life of the final product where it is exposed to heat and oxygen.[1] DLTDP is often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization system.[1][2] The primary antioxidant scavenges free radicals, while DLTDP decomposes hydroperoxides, preventing chain scission and crosslinking reactions that lead to the deterioration of the polymer's mechanical and physical properties.[1]

Mechanism of Action

The primary role of DLTDP in a polyethylene matrix is to prevent degradation initiated by the formation of hydroperoxides (ROOH). During the oxidation of polyethylene, hydroperoxides are formed, which can then decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals can then abstract hydrogen atoms from the polymer backbone, propagating the degradation chain reaction.

DLTDP, a thioether, interrupts this cycle by decomposing hydroperoxides into stable, non-radical products.[1] The sulfur atom in the DLTDP molecule is oxidized to sulfoxide and subsequently to sulfone, while the hydroperoxide is reduced to an alcohol. This synergistic mechanism with primary antioxidants provides enhanced protection against polymer degradation.[1]

Synergistic Antioxidant Mechanism of DLTDP and Hindered Phenols

G cluster_synergy Synergistic Protection PE Polyethylene (RH) R_radical Alkyl Radical (R•) PE->R_radical Initiation (Heat, UV, Stress) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• HinderedPhenol Hindered Phenol (ArOH) ROO_radical->HinderedPhenol Radical Scavenging RH Polyethylene (RH) DLTDP DLTDP (R'-S-R') ROOH->DLTDP Hydroperoxide Decomposition Degradation Polymer Degradation (Chain Scission, Crosslinking) ROOH->Degradation Decomposition (Heat, Metal Ions) StableProducts1 Stable Products HinderedPhenol->StableProducts1 Forms Stable Phenoxy Radical StableProducts2 Stable Products DLTDP->StableProducts2 Forms Stable Sulfur Oxides G Start Start: Define DLTDP Concentrations Preparation Sample Preparation (Melt Blending or Solution Casting) Start->Preparation Thermal Thermal Stability Analysis Preparation->Thermal Mechanical Mechanical Properties Testing Preparation->Mechanical Spectroscopic Spectroscopic Analysis Preparation->Spectroscopic DSC DSC: Oxidative Induction Time (OIT) Thermal->DSC TGA TGA: Onset of Degradation Thermal->TGA Tensile Tensile Test: - Tensile Strength - Elongation at Break Mechanical->Tensile Impact Impact Test (Izod/Charpy) Mechanical->Impact FTIR FTIR: Carbonyl Index Spectroscopic->FTIR Data Data Analysis and Comparison DSC->Data TGA->Data Tensile->Data Impact->Data FTIR->Data Conclusion Conclusion: Evaluate DLTDP Efficacy Data->Conclusion

References

Application Notes and Protocols for Testing the Antioxidant Activity of Dilauryl Thiodipropionate (DLTDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a sulfur-containing antioxidant recognized for its stabilizing properties, particularly in preventing the degradation of materials caused by heat and oxygen.[1] As a thioether antioxidant, its primary mechanism of action involves the decomposition of hydroperoxides into non-radical, stable products.[2][3] This activity makes it an effective secondary antioxidant, often used synergistically with primary radical-scavenging antioxidants, such as hindered phenols, to enhance long-term stability.[3][4]

These application notes provide detailed laboratory-scale protocols for evaluating the multifaceted antioxidant activity of DLTDP. The methodologies cover its primary function as a hydroperoxide decomposer, its potential for radical scavenging, and its ability to inhibit lipid peroxidation.

Data Presentation

The antioxidant capacity of DLTDP can be quantified using various assays. The following tables present example data to illustrate the expected outcomes of these experimental protocols. Note: The values presented are for illustrative purposes and may not represent actual experimental results.

Table 1: Hydroperoxide Decomposition Activity of DLTDP

AssayTest SubstanceConcentration (mM)Peroxide Value Reduction (%)
Peroxide Value (PV) AssayDLTDP0.135
DLTDP0.568
DLTDP1.085
Hindered Phenol (Control)1.015
DLTDP + Hindered Phenol1.0 + 1.095

Table 2: Radical Scavenging Activity of DLTDP

AssayTest SubstanceIC50 (µM)[5][6]Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM sample)[7]
DPPH Radical ScavengingDLTDP>1000<0.1
Ascorbic Acid501.05
ABTS Radical ScavengingDLTDP>1000<0.2
Trolox151.00

Table 3: Inhibition of Lipid Peroxidation by DLTDP

AssayTest SubstanceConcentration (µM)Inhibition of TBARS Formation (%)[8]
Thiobarbituric Acid Reactive Substances (TBARS)DLTDP1045
DLTDP5075
DLTDP10090
Quercetin1085

Experimental Protocols

Peroxide Value (PV) Assay for Hydroperoxide Decomposition

This protocol is adapted for a laboratory setting to measure the ability of DLTDP to decompose hydroperoxides in an oil-based system. The Peroxide Value (PV) indicates the concentration of peroxides and hydroperoxides.[9]

Materials:

  • DLTDP

  • Oxidized oil (e.g., sunflower oil) with a known initial peroxide value

  • Solvent mixture: Glacial acetic acid and chloroform (3:2 v/v)[10]

  • Saturated potassium iodide (KI) solution (freshly prepared)[11]

  • 0.01 M Sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch solution (indicator)[11]

  • Erlenmeyer flasks (250 mL)

  • Burette

Procedure:

  • Prepare solutions of DLTDP in the oxidized oil at various concentrations (e.g., 0.1, 0.5, and 1.0 mM). Include a control sample of oxidized oil without DLTDP.

  • Incubate the samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours) to allow for hydroperoxide decomposition.

  • Accurately weigh approximately 5 g of each sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.[10]

  • Add 0.5 mL of saturated KI solution.[10]

  • Stopper the flask and swirl for exactly 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with 0.01 M sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.[11]

  • Add 0.5 mL of 1% starch solution, which will result in a blue color.

  • Continue the titration until the blue color completely disappears.[11]

  • Record the volume of sodium thiosulfate solution used.

  • A blank titration should be performed using the same procedure but without the oil sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

The percentage reduction in peroxide value is calculated relative to the control sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of DLTDP to donate a hydrogen atom or electron to the stable DPPH radical.[12]

Materials:

  • DLTDP

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DLTDP in a suitable solvent (e.g., methanol or a methanol/water mixture). Due to DLTDP's lipophilic nature, ensure it is fully dissolved.[13]

  • Prepare a series of dilutions of the DLTDP stock solution.

  • In a 96-well plate, add 20 µL of each DLTDP dilution, the positive control (ascorbic acid), and the solvent (for the blank).[14]

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measure the absorbance at 517 nm using a microplate reader.[16]

Calculation: Radical Scavenging Activity (%) = ((A_control - A_sample) / A_control) * 100 Where:

  • A_control = Absorbance of the DPPH solution with the solvent blank

  • A_sample = Absorbance of the DPPH solution with the DLTDP sample

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of radical scavenging activity against the concentration of DLTDP.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of DLTDP to scavenge the pre-formed ABTS radical cation (ABTS•+).[17]

Materials:

  • DLTDP

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Prepare a stock solution of DLTDP and a series of dilutions.

  • In a 96-well plate, add 10 µL of each DLTDP dilution, the positive control (Trolox), and the solvent (for the blank).

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.[20]

Calculation: Radical Scavenging Activity (%) = ((A_control - A_sample) / A_control) * 100 Where:

  • A_control = Absorbance of the ABTS•+ solution with the solvent blank

  • A_sample = Absorbance of the ABTS•+ solution with the DLTDP sample

The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the radical scavenging activity of DLTDP to that of a standard curve prepared with Trolox.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[1][8]

Materials:

  • DLTDP

  • Lipid source (e.g., egg yolk homogenate or linoleic acid emulsion)

  • Ferrous sulfate (FeSO₄) solution to induce lipid peroxidation

  • Thiobarbituric acid (TBA) reagent (0.8% TBA in 1.1% sodium dodecyl sulfate)[21]

  • Acetic acid solution (20%, pH 3.5)[21]

  • Trichloroacetic acid (TCA) solution (20%)[21]

  • Butylated hydroxytoluene (BHT) as a standard antioxidant

  • Water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a lipid-rich medium. For an egg yolk homogenate, dilute egg yolk 1:1 with PBS.

  • Prepare various concentrations of DLTDP.

  • In test tubes, mix 0.5 mL of the lipid source, 0.1 mL of the DLTDP solution (or control), and 0.1 mL of FeSO₄ solution to initiate peroxidation.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 1.5 mL of 20% acetic acid and 1.5 mL of the TBA reagent.[21]

  • Add 0.2 mL of 8.1% SDS.

  • Vortex the tubes and heat them in a boiling water bath for 60 minutes.[21]

  • Cool the tubes and centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm.[21]

Calculation: Inhibition of Lipid Peroxidation (%) = ((A_control - A_sample) / A_control) * 100 Where:

  • A_control = Absorbance of the control sample (with induced peroxidation but without DLTDP)

  • A_sample = Absorbance of the sample with DLTDP

Signaling Pathways and Logical Relationships

Synergistic Antioxidant Mechanism

DLTDP functions as a secondary antioxidant that decomposes hydroperoxides (ROOH), which are formed during the initial stages of oxidation. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the free radical chain reaction. When used in combination, a synergistic effect is observed. The hindered phenol donates a hydrogen atom to a peroxyl radical (ROO•), forming a hydroperoxide (ROOH). DLTDP then decomposes this hydroperoxide into non-radical products, preventing further radical formation and regenerating the primary antioxidant in some cases.

Synergistic_Antioxidant_Mechanism cluster_antioxidants Antioxidant Action Polymer Polymer Alkyl_Radical Alkyl_Radical Polymer->Alkyl_Radical Oxidation Peroxyl_Radical Peroxyl_Radical Alkyl_Radical->Peroxyl_Radical + O2 Hydroperoxide Hydroperoxide Peroxyl_Radical->Hydroperoxide + RH (Polymer) Hindered_Phenol Hindered_Phenol Peroxyl_Radical->Hindered_Phenol Scavenged by Radicals Radicals Hydroperoxide->Radicals Decomposition DLTDP DLTDP Hydroperoxide->DLTDP Decomposed by Radicals->Polymer Degradation Hindered_Phenol->Hydroperoxide Forms Stable_Products Stable_Products DLTDP->Stable_Products Forms

Caption: Synergistic antioxidant mechanism of DLTDP and a hindered phenol.

Experimental Workflow for Antioxidant Assays

The general workflow for testing the antioxidant activity of DLTDP involves sample preparation, performing the specific assays, and subsequent data analysis to quantify its antioxidant capacity.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prepare_DLTDP Prepare DLTDP Stock Solution PV_Assay Peroxide Value Assay Prepare_DLTDP->PV_Assay DPPH_Assay DPPH Assay Prepare_DLTDP->DPPH_Assay ABTS_Assay ABTS Assay Prepare_DLTDP->ABTS_Assay TBARS_Assay TBARS Assay Prepare_DLTDP->TBARS_Assay Prepare_Reagents Prepare Assay Reagents Prepare_Reagents->PV_Assay Prepare_Reagents->DPPH_Assay Prepare_Reagents->ABTS_Assay Prepare_Reagents->TBARS_Assay Measure_Absorbance Measure Absorbance/ Titration Volume PV_Assay->Measure_Absorbance DPPH_Assay->Measure_Absorbance ABTS_Assay->Measure_Absorbance TBARS_Assay->Measure_Absorbance Calculate_Activity Calculate % Inhibition/ Peroxide Value Reduction Measure_Absorbance->Calculate_Activity Determine_Parameters Determine IC50/TEAC Calculate_Activity->Determine_Parameters

Caption: General experimental workflow for assessing DLTDP's antioxidant activity.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[22][23] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[24] In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[25][26] While direct activation of the Nrf2 pathway by DLTDP has not been extensively studied, this pathway represents a crucial cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Application Note: Quantification of Dilauryl Thiodipropionate in Polymers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dilauryl thiodipropionate (DLTDP), a widely used secondary antioxidant, in various polymer matrices.[1][2][3] The described protocol provides a reliable methodology for researchers, scientists, and quality control professionals in the polymer and drug development industries to determine the concentration of DLTDP. The method involves an efficient sample preparation procedure followed by reversed-phase HPLC with UV detection. This approach offers excellent accuracy, precision, and sensitivity for the quantification of DLTDP in polymeric materials.

Introduction

This compound (DLTDP) is a thioester antioxidant commonly incorporated into polymers such as polyolefins (polyethylene, polypropylene), ABS, and other plastics to protect them from degradation during processing and end-use.[2][3] It acts as a hydroperoxide decomposer, synergistically working with primary antioxidants to enhance the long-term thermal stability of the material.[2] Monitoring the concentration of DLTDP in the final polymer product is crucial for quality control and to ensure the material meets performance specifications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of polymer additives.[4][5] This application note presents a detailed protocol for the determination of DLTDP in polymers using HPLC.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, isopropanol, and water.

  • Chemicals: this compound (DLTDP) standard (purity ≥ 99%), Dichloromethane (DCM), and Methanol.

  • Sample Preparation: Analytical balance, volumetric flasks, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of DLTDP:

ParameterCondition
Mobile Phase Acetonitrile: Isopropanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 210 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DLTDP standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock standard solution with the mobile phase.

Sample Preparation: Polymer Dissolution/Precipitation Method

This method is suitable for polyolefins like polyethylene and polypropylene.

  • Weighing: Accurately weigh approximately 1 g of the polymer sample into a glass vial.

  • Dissolution: Add 10 mL of a suitable solvent like dichloromethane (DCM) to dissolve the polymer. Gentle heating and agitation may be required to facilitate complete dissolution.

  • Precipitation: Add 20 mL of an anti-solvent such as methanol or acetonitrile to the solution to precipitate the polymer.

  • Centrifugation/Filtration: Centrifuge the mixture to separate the precipitated polymer. Alternatively, filter the solution to remove the polymer.

  • Evaporation and Reconstitution: Transfer the supernatant or filtrate to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The HPLC method described provides a well-resolved peak for DLTDP, allowing for accurate quantification. A typical chromatogram of a DLTDP standard is shown in Figure 1.

Linearity: The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999.

Precision: The precision of the method was evaluated by replicate injections of a standard solution. The relative standard deviation (RSD) for both peak area and retention time is typically less than 2%, indicating good repeatability.

Recovery: The recovery of DLTDP from polymer samples is generally greater than 90%, demonstrating the efficiency of the sample preparation method.

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC method for DLTDP analysis.

ParameterResult
Retention Time (min)~ 5.8
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Repeatability (%RSD, n=6)< 2%
Recovery (%)> 90%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis polymer_sample Weigh Polymer Sample dissolution Dissolve in Dichloromethane polymer_sample->dissolution precipitation Precipitate Polymer with Methanol dissolution->precipitation separation Centrifuge/Filter precipitation->separation evaporation Evaporate Supernatant separation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter with 0.45µm Syringe Filter reconstitution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection dlt_standard Weigh DLTDP Standard stock_solution Prepare Stock Solution (1000 µg/mL) dlt_standard->stock_solution working_standards Prepare Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_injection separation_hplc Chromatographic Separation (C18 Column) hplc_injection->separation_hplc detection UV Detection at 210 nm separation_hplc->detection calibration_curve Generate Calibration Curve detection->calibration_curve quantification Quantify DLTDP in Sample detection->quantification calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for DLTDP quantification in polymers.

Conclusion

The HPLC method presented in this application note is a reliable and efficient tool for the quantification of this compound in polymer matrices. The protocol is straightforward to implement and provides accurate and reproducible results, making it suitable for routine quality control and research applications in the polymer industry.

References

Application of Dilauryl Thiodipropionate (DLTDP) in Stabilizing Lubricating Oils and Greases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dilauryl thiodipropionate (DLTDP) is a secondary antioxidant widely utilized to enhance the thermo-oxidative stability of lubricating oils and greases. As a thioether, DLTDP functions primarily as a peroxide decomposer, breaking down hydroperoxides that are formed during the initial stages of lubricant degradation. This action prevents the propagation of radical chain reactions that lead to increased viscosity, sludge formation, and corrosion. DLTDP is particularly effective when used in synergy with primary antioxidants, such as hindered phenols and aromatic amines, to provide a comprehensive stabilization package for lubricants operating under a wide range of conditions.

Mechanism of Action

The primary role of DLTDP in lubricant stabilization is to decompose hydroperoxides (ROOH) into non-radical, stable products. This process interrupts the oxidation cycle, which is a key degradation pathway for lubricating oils and greases. The sulfur atom in the DLTDP molecule is the active center, which is oxidized to sulfoxide and then to sulfone as it neutralizes hydroperoxides.

This secondary antioxidant mechanism is highly complementary to that of primary antioxidants (radical scavengers). While primary antioxidants donate a hydrogen atom to neutralize peroxy radicals (ROO•), DLTDP eliminates the hydroperoxides that would otherwise decompose to form more radicals. This synergistic relationship significantly extends the service life of the lubricant beyond what could be achieved with either type of antioxidant alone.[1]

Data Presentation

The following tables summarize the performance of DLTDP in lubricating oils and greases based on common industry-standard tests.

Table 1: Oxidation Stability of Lubricating Oils by Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272)

Lubricant FormulationRPVOT (minutes)
Base Oil (e.g., PAO 6)150
Base Oil + 0.5% Hindered Phenolic AO450
Base Oil + 0.5% DLTDP250
Base Oil + 0.5% Hindered Phenolic AO + 0.5% DLTDP> 800

Note: The data presented are representative values and can vary based on the specific base oil and other additives used.

Table 2: Wear Preventive Characteristics of Lubricating Greases by Four-Ball Wear Test (ASTM D2266)

Grease FormulationWear Scar Diameter (mm)
Lithium Grease (Base)0.65
Lithium Grease + 1.0% DLTDP0.50
Lithium Grease + 0.5% Primary AO + 1.0% DLTDP0.42

Note: The data presented are representative values and can vary based on the specific grease formulation and test conditions.

Experimental Protocols

Evaluation of Oxidative Stability using Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of lubricants in the presence of oxygen, water, and a copper catalyst at an elevated temperature.[2][3][4][5][6]

a. Apparatus:

  • Rotating pressure vessel

  • Oxygen cylinder with regulator

  • Heating bath capable of maintaining 150 ± 0.1 °C

  • Pressure measurement and recording device

b. Materials:

  • Test lubricant (with and without DLTDP and/or other antioxidants)

  • Distilled water

  • Copper catalyst wire (99.9% purity)

  • Oxygen (99.5% purity)

c. Procedure:

  • A 50 g sample of the test oil is placed in a glass container along with 5 g of distilled water and a polished copper catalyst coil.[7]

  • The container is placed inside the pressure vessel, which is then sealed.

  • The vessel is charged with oxygen to a pressure of 90 psi (620 kPa) at room temperature.[7]

  • The pressurized vessel is placed in a heating bath maintained at 150 °C and rotated at 100 rpm.[7]

  • The pressure inside the vessel is monitored continuously. The test is concluded when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed.[8]

  • The time taken to reach this pressure drop is recorded as the RPVOT value in minutes. A longer time indicates better oxidation stability.

Assessment of Wear Preventive Characteristics using the Four-Ball Wear Test - ASTM D2266 (for Greases)

This method determines the wear preventive characteristics of lubricating greases in sliding steel-on-steel applications.[9][10][11][12]

a. Apparatus:

  • Four-ball wear tester

  • Microscope for measuring wear scars (to 0.01 mm accuracy)

b. Materials:

  • Test grease (with and without DLTDP and/or other additives)

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

c. Procedure:

  • Three steel balls are clamped together in a ball pot, and the test grease is applied to cover the balls.

  • A fourth steel ball is placed on top of the three stationary balls and loaded with a 40 kgf (392 N) force.[9]

  • The top ball is rotated at 1200 rpm for 60 minutes at a temperature of 75 °C.[9][10]

  • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.[10]

  • A smaller wear scar diameter indicates better wear protection.

Mandatory Visualizations

DLTDP_Antioxidant_Mechanism cluster_oxidation Lubricant Oxidation Cycle cluster_intervention Antioxidant Intervention Hydrocarbon Hydrocarbon Alkyl_Radical Alkyl Radical (R•) Hydrocarbon->Alkyl_Radical Initiation (Heat, Metal Catalysts) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Peroxy_Radical Decomposition Stable_Products Stable Products (e.g., Alcohols) Hydroperoxide->Stable_Products via DLTDP DLTDP DLTDP (Secondary AO) DLTDP->Hydroperoxide Decomposes Primary_AO Primary Antioxidant (e.g., Phenolic) Primary_AO->Peroxy_Radical Scavenges Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Prepare Lubricant Formulations (Base, Base+DLTDP, Base+DLTDP+Primary AO) RPVOT Oxidation Stability Test (ASTM D2272) Formulation->RPVOT Four_Ball Wear & Friction Test (ASTM D2266/D4172) Formulation->Four_Ball RPVOT_Data Measure Oxidation Induction Time (minutes) RPVOT->RPVOT_Data Four_Ball_Data Measure Wear Scar Diameter (mm) and Coefficient of Friction Four_Ball->Four_Ball_Data Comparison Compare Performance of Formulations RPVOT_Data->Comparison Four_Ball_Data->Comparison

References

Application Notes and Protocols: Formulation of Synergistic Antioxidant Blends with Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a critical factor in the degradation of materials and is implicated in the pathophysiology of numerous diseases. Antioxidants are employed to mitigate this damage. While primary antioxidants, such as hindered phenols, are effective radical scavengers, their efficacy can be significantly enhanced through synergistic combination with secondary antioxidants. Dilauryl thiodipropionate (DLTDP) is a thioester-based secondary antioxidant that functions by decomposing hydroperoxides, which are key intermediates in the oxidative degradation process.[1][2] This synergistic approach, where the primary antioxidant neutralizes free radicals and the secondary antioxidant eliminates hydroperoxides, offers a more comprehensive strategy for preventing oxidative damage.[1][3]

These application notes provide a detailed overview and experimental protocols for the formulation and evaluation of synergistic antioxidant blends containing this compound. The information is intended for researchers in materials science, as well as for drug development professionals exploring novel antioxidant therapeutic strategies.

Mechanism of Synergistic Action

The synergistic antioxidant effect of DLTDP in combination with a primary antioxidant, such as a hindered phenol, arises from their complementary mechanisms of action. The primary antioxidant (a radical scavenger) donates a hydrogen atom to neutralize highly reactive free radicals, thus terminating the propagation of the oxidative chain reaction. In this process, the primary antioxidant itself becomes a less reactive radical. DLTDP, as a hydroperoxide decomposer, acts at a different stage of the oxidation process. It converts hydroperoxides into stable, non-radical products, thereby preventing them from breaking down into more reactive radicals that would otherwise perpetuate the oxidative cycle.[1][3] This dual-action approach provides a more robust and longer-lasting stabilization against oxidative degradation.[1]

Signaling Pathways in a Biological Context

In the context of drug development, the components of synergistic antioxidant blends may influence cellular signaling pathways involved in the oxidative stress response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[4][5][6] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[5][7][8]

Furthermore, there is a known crosstalk between the Nrf2 and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[7] The NF-κB pathway is a central regulator of inflammation, and its activation can be triggered by oxidative stress.[9] Some antioxidants have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are also involved in cellular stress responses and inflammation.[3][10] The potential for synergistic antioxidant blends to modulate these pathways offers intriguing possibilities for the development of novel therapeutics for oxidative stress-related diseases.

Synergistic_Antioxidant_Mechanism cluster_Oxidative_Stress Oxidative Stress Cascade cluster_Antioxidant_Intervention Synergistic Antioxidant Blend Free_Radicals Free Radicals (R•) Hydroperoxides Hydroperoxides (ROOH) Free_Radicals->Hydroperoxides Propagation Oxidative_Damage Oxidative Damage Free_Radicals->Oxidative_Damage Hydroperoxides->Free_Radicals Decomposition Primary_Antioxidant Primary Antioxidant (e.g., Hindered Phenol) Primary_Antioxidant->Free_Radicals Radical Scavenging DLTDP DLTDP (Secondary Antioxidant) DLTDP->Hydroperoxides Hydroperoxide Decomposition

Figure 1: Synergistic antioxidant mechanism of DLTDP and a primary antioxidant.

Cellular_Signaling_Pathways cluster_Cellular_Response Cellular Response to Oxidative Stress cluster_Nrf2 Nrf2 Pathway cluster_NFkB_MAPK Inflammatory Pathways Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates NFkB NF-κB Oxidative_Stress->NFkB Activates MAPK MAPK Oxidative_Stress->MAPK Activates ARE ARE Nrf2->ARE Translocates & Binds Nrf2->NFkB Inhibits Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Antioxidant_Genes->Oxidative_Stress Reduces Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Figure 2: Key signaling pathways influenced by oxidative stress and antioxidants.

Data Presentation: Synergistic Efficacy

The synergy between DLTDP and primary antioxidants can be quantified using various analytical techniques. The following tables summarize representative data from studies on antioxidant blends.

Table 1: In Vitro Antioxidant Activity of Individual and Blended Antioxidants

Antioxidant/BlendConcentration (µg/mL)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II))
DLTDP10015.2 ± 1.820.5 ± 2.155.4 ± 4.3
Hindered Phenol (HP)10075.8 ± 3.580.2 ± 3.9210.7 ± 10.2
DLTDP + HP (1:1)10092.5 ± 4.195.1 ± 4.5325.8 ± 15.6

Data are presented as mean ± standard deviation and are representative examples synthesized from typical antioxidant assay results.

Table 2: Synergy Quantification using the Combination Index (CI)

Antioxidant BlendRatio (DLTDP:HP)EC50 (µg/mL) - DPPH AssayCombination Index (CI)Synergy Interpretation
DLTDP1:0650.5--
Hindered Phenol (HP)0:1130.2--
DLTDP + HP1:155.80.51Synergistic
DLTDP + HP1:370.10.62Synergistic
DLTDP + HP3:195.30.88Synergistic

EC50 is the concentration required to achieve 50% antioxidant activity. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]

Table 3: Oxidative Stability of Polyethylene with Antioxidant Blends

Polymer FormulationAntioxidant Concentration (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
Polyethylene (PE)05.2 ± 0.5
PE + DLTDP0.215.8 ± 1.2
PE + Hindered Phenol (HP)0.245.3 ± 2.8
PE + DLTDP + HP (1:1)0.288.7 ± 4.5

Oxidative Induction Time (OIT) is a measure of the thermal oxidative stability of a material, determined by differential scanning calorimetry (DSC).[12][13][14] A longer OIT indicates greater stability.

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of synergistic antioxidant blends containing DLTDP.

Formulation of Antioxidant Blends

Objective: To prepare stock solutions and final dilutions of DLTDP and a primary antioxidant for in vitro testing.

Materials:

  • This compound (DLTDP)

  • Hindered Phenolic Antioxidant (e.g., Irganox 1010)

  • Solvent (e.g., ethanol, methanol, or a solvent compatible with the application)[15]

  • Volumetric flasks

  • Pipettes

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of DLTDP in the chosen solvent.[15]

    • Prepare a 1 mg/mL stock solution of the primary antioxidant in the same solvent.[15]

  • Preparation of Blends:

    • For a 1:1 blend, mix equal volumes of the DLTDP and primary antioxidant stock solutions.

    • For other ratios, adjust the volumes accordingly.

  • Serial Dilutions:

    • Perform serial dilutions of the individual antioxidant stock solutions and the blend to obtain a range of concentrations for testing.[15]

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically.[16][17]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.[16]

  • In a 96-well plate, add 100 µL of various concentrations of the antioxidant sample (individual or blend).[18]

  • Add 100 µL of the DPPH solution to each well.[18]

  • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Principle: This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in color is proportional to the antioxidant concentration.[7][19]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]

  • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Add 190 µL of the diluted ABTS solution to 10 µL of the antioxidant sample in a 96-well plate.[20]

  • Incubate at room temperature for 6 minutes.[7]

  • Measure the absorbance at 734 nm.[7]

  • Calculate the percentage of inhibition similarly to the DPPH assay.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[21][22]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[22]

  • Warm the FRAP reagent to 37°C.

  • Add 180 µL of the FRAP reagent to 20 µL of the antioxidant sample in a 96-well plate.[4]

  • Incubate at 37°C for 4 minutes.[22]

  • Measure the absorbance at 593 nm.[22]

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

Evaluation of Synergy

Calculation of the Combination Index (CI): The synergistic effect of the antioxidant blend can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[12]

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of DLTDP and the primary antioxidant in the blend that produce a certain effect (e.g., 50% inhibition in the DPPH assay).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual antioxidants that produce the same effect.

A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]

Oxidative Stability Testing in a Polymer Matrix

Objective: To evaluate the stabilizing effect of the antioxidant blend in a polymer, such as polyethylene, using the Oxidative Induction Time (OIT) test.[23]

Protocol:

  • Sample Preparation:

    • Melt-blend the antioxidant(s) into the polymer using a twin-screw extruder or an internal mixer.[15][24] The antioxidants can be added as a powder or a masterbatch.

    • The typical loading level of antioxidants is in the range of 0.1-0.5 wt%.

    • Prepare thin films of the polymer blends by compression molding.[25]

  • OIT Measurement:

    • Place a small sample (5-10 mg) of the polymer film in an open aluminum pan in a Differential Scanning Calorimeter (DSC).[23]

    • Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature is stable, switch the purge gas to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[26]

Experimental_Workflow cluster_Formulation Formulation cluster_In_Vitro_Testing In Vitro Antioxidant Assays cluster_Data_Analysis Data Analysis cluster_Application_Testing Application-Specific Testing (e.g., Polymer Stability) Stock_Solutions Prepare Stock Solutions (DLTDP & Primary Antioxidant) Blends Create Antioxidant Blends (Varying Ratios) Stock_Solutions->Blends Dilutions Prepare Serial Dilutions Blends->Dilutions Melt_Blending Melt Blend into Polymer Blends->Melt_Blending DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP EC50 Calculate EC50 Values DPPH->EC50 ABTS->EC50 CI Calculate Combination Index (CI) EC50->CI Synergy_Determination Determine Synergy/Antagonism CI->Synergy_Determination OIT_Test Oxidative Induction Time (OIT) Test Melt_Blending->OIT_Test Stability_Assessment Assess Oxidative Stability OIT_Test->Stability_Assessment

References

Application Notes and Protocols for Evaluating DLTDP Efficacy in Long-Term Heat Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a secondary thioester antioxidant widely utilized to protect materials susceptible to oxidative degradation, such as polymers and pharmaceutical excipients, during long-term heat aging.[1][2][3] Unlike primary antioxidants that scavenge free radicals, DLTDP functions by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of organic materials.[1] This mechanism effectively inhibits the propagation of degradation reactions, thereby preserving the material's integrity, functionality, and appearance over time.[4] DLTDP is often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization system.[1][3] The primary antioxidant neutralizes free radicals, while DLTDP eliminates the hydroperoxides they may form, creating a more robust and durable product.[1]

These application notes provide a detailed procedure for evaluating the efficacy of DLTDP in long-term heat aging studies, a critical aspect of stability testing for both pharmaceutical formulations and polymer-based materials.[5][6] The protocols outlined below are designed to deliver reliable and reproducible data, enabling researchers to make informed decisions regarding formulation development and material selection.

Mechanism of Action: DLTDP as a Hydroperoxide Decomposer

The primary antioxidant function of DLTDP is to break down hydroperoxides (ROOH) into non-radical, stable products. This process is crucial as hydroperoxides can otherwise decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which accelerate material degradation.

DLTDP_Mechanism cluster_0 Oxidative Degradation Cycle cluster_1 DLTDP Intervention RH Polymer (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation (Heat, Light, Stress) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• ROOH->R_radical Generates more radicals Degradation Degradation Products (e.g., carbonyls, chain scission) ROOH->Degradation Decomposition (Heat, Metal Ions) DLTDP DLTDP ROOH->DLTDP Stable_Products Stable, Non-Radical Products DLTDP->Stable_Products Decomposition

Caption: DLTDP's antioxidant mechanism.

Experimental Protocols

Accelerated Long-Term Heat Aging Study

This protocol describes an accelerated aging study to evaluate the long-term thermal stability of a material stabilized with DLTDP.

Materials:

  • Material samples (e.g., polymer plaques, pharmaceutical tablets containing excipients) with and without DLTDP.

  • For synergistic studies, samples with a primary antioxidant (e.g., a hindered phenol) and a combination of the primary antioxidant and DLTDP.[3]

  • Forced-air convection oven.

  • Inert packaging materials (e.g., glass vials, aluminum pouches).

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the material with varying concentrations of DLTDP (e.g., 0%, 0.1%, 0.25%, 0.5% w/w). For synergistic studies, prepare samples with a fixed concentration of a primary antioxidant and varying concentrations of DLTDP.

  • Initial Characterization (Time Zero): Before initiating the aging study, perform baseline measurements on a set of unaged samples. These measurements should include the analytical methods described in the following sections (e.g., OIT, hydroperoxide content, FTIR analysis).

  • Aging Conditions: Place the samples in the forced-air convection oven at an elevated temperature (e.g., 60°C, 70°C, or 80°C). The specific temperature should be chosen to accelerate degradation without altering the degradation mechanism.[7]

  • Time Points: Remove samples from the oven at predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks). The duration and frequency of the time points should be sufficient to observe significant changes in the material's properties.[6]

  • Sample Analysis: At each time point, cool the samples to room temperature and perform the analytical tests outlined below to assess the extent of degradation and the remaining antioxidant efficacy.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

OIT is a measure of a material's resistance to oxidation and is directly related to the effectiveness of the antioxidant system.[8][9][10]

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a gas-switching accessory.

  • Aluminum sample pans.

Procedure:

  • Sample Preparation: Place a small, representative sample (5-10 mg) into an aluminum DSC pan.

  • Heating: Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyolefins). The temperature should be high enough to induce oxidation within a reasonable timeframe.[10]

  • Gas Switching: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen or air.

  • Measurement: Record the time from the introduction of the oxidative atmosphere until the onset of the exothermic oxidation peak. This time is the OIT.[11]

  • Data Analysis: Compare the OIT values of the aged samples containing DLTDP to the control samples without DLTDP at each time point of the aging study. A longer OIT indicates greater oxidative stability.

Quantification of Hydroperoxide Content

This protocol measures the concentration of hydroperoxides, the primary target of DLTDP.

Method: Iodometric Titration

This is a classic and reliable method for determining hydroperoxide concentration.[12]

Reagents:

  • Sample dissolved in a suitable solvent (e.g., isopropanol/acetic acid mixture).

  • Saturated potassium iodide (KI) solution.

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution.

  • Starch indicator solution.

Procedure:

  • Sample Dissolution: Dissolve a known weight of the aged sample in the solvent mixture.

  • Reaction: Add saturated KI solution to the sample solution. The hydroperoxides will oxidize the iodide ions to iodine.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades.

  • Endpoint Determination: Add starch indicator solution, which will turn blue in the presence of iodine. Continue the titration until the blue color disappears. This is the endpoint.

  • Calculation: Calculate the hydroperoxide concentration based on the volume of sodium thiosulfate solution used.

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Oxidation

FTIR spectroscopy is a powerful non-destructive technique to monitor the chemical changes associated with oxidation, such as the formation of carbonyl groups.[13][14][15]

Apparatus:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Procedure:

  • Sample Analysis: Directly analyze the surface of the aged polymer samples using the ATR-FTIR.

  • Spectral Acquisition: Acquire the infrared spectrum over a relevant wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Analysis: Monitor the growth of the carbonyl absorption band (typically around 1700-1750 cm⁻¹), which is a key indicator of oxidative degradation. Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with aging (e.g., a C-H stretching or bending vibration). A lower carbonyl index in DLTDP-containing samples indicates better protection against oxidation.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_aging 2. Long-Term Heat Aging cluster_analysis 3. Efficacy Evaluation cluster_data 4. Data Analysis & Interpretation Prep_Control Control (No DLTDP) Aging Accelerated Aging (Forced-Air Oven at Elevated T) Prep_Control->Aging Prep_DLTDP DLTDP Samples (Varying Concentrations) Prep_DLTDP->Aging Prep_Synergy Synergy Samples (Primary AO + DLTDP) Prep_Synergy->Aging Time_Points Sampling at Predetermined Time Intervals (T₀, T₁, T₂, ... Tₙ) Aging->Time_Points OIT Oxidative Induction Time (OIT) by DSC Time_Points->OIT Hydroperoxide Hydroperoxide Content (Iodometric Titration) Time_Points->Hydroperoxide FTIR FTIR Spectroscopy (Carbonyl Index) Time_Points->FTIR Data_Comp Compare results of DLTDP samples against control at each time point OIT->Data_Comp Hydroperoxide->Data_Comp FTIR->Data_Comp Efficacy Determine DLTDP Efficacy (e.g., % retention of OIT, reduction in carbonyl growth) Data_Comp->Efficacy

References

Application Notes and Protocols: Dilauryl Thiodipropionate (DLTDP) as a Stabilizer in Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Controlled-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate over a specified period. The stability of both the active pharmaceutical ingredient (API) and the formulation excipients is paramount to ensuring predictable release kinetics and therapeutic efficacy throughout the product's shelf life. Oxidative degradation is a common pathway that can compromise the integrity of controlled-release formulations, leading to loss of potency, formation of toxic byproducts, and altered release profiles.

Dilauryl thiodipropionate (DLTDP) is a thioester-based secondary antioxidant that has a history of use as a stabilizer in polymers, plastics, and cosmetics.[1][2][3] Its mechanism of action involves the decomposition of hydroperoxides, which are key intermediates in oxidative chain reactions.[3] This activity, often synergistic with primary antioxidants (e.g., hindered phenols), makes DLTDP a compelling candidate for enhancing the stability of oxidation-sensitive APIs and polymeric excipients used in controlled-release formulations.[3][4] DLTDP is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for certain uses in food and cosmetics, indicating a favorable preliminary safety profile for pharmaceutical applications.[4][5]

These notes provide an overview of the application of DLTDP as a stabilizer in controlled-release formulations, including its mechanism of action, hypothetical performance data, and detailed protocols for formulation development and stability testing.

Mechanism of Action: DLTDP as a Hydroperoxide Decomposer

DLTDP functions as a secondary antioxidant by breaking down hydroperoxides (ROOH) that are formed during the auto-oxidation of drugs or polymeric excipients. This process prevents the cleavage of hydroperoxides into highly reactive radicals (such as hydroxyl and alkoxyl radicals) that would otherwise propagate the oxidative degradation cascade.

The general mechanism can be visualized as follows:

G cluster_propagation Oxidative Degradation Cascade (Without DLTDP) cluster_intervention DLTDP Intervention API Drug / Polymer (RH) R_radical Alkyl Radical (R•) API->R_radical Initiation (Heat, Light, Metal Ions) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degradation Degradation Products ROOH->Degradation Reactive_Radicals Reactive Radicals (RO•, •OH) ROOH->Reactive_Radicals Cleavage DLTDP DLTDP (Thioester) Reactive_Radicals->API Propagation Non_Radical Non-Radical Stable Products DLTDP->Non_Radical Decomposition ROOH_intervention Hydroperoxide (ROOH) ROOH_intervention->DLTDP

Caption: Oxidative degradation pathway and the intervention point for DLTDP.

Data Presentation: Hypothetical Performance of DLTDP

The following tables present hypothetical data illustrating the potential stabilizing effect of DLTDP on an oxidation-sensitive drug (Drug X) formulated in a biodegradable polymer (e.g., PLGA) matrix for controlled release.

Table 1: Stability of Drug X in PLGA Microparticles under Accelerated Conditions (40°C/75% RH)

Formulation IDDLTDP Concentration (% w/w)Primary Antioxidant (BHT, % w/w)Drug X Assay (%) at T=0Drug X Assay (%) after 3 MonthsTotal Degradation Products (%) after 3 Months
F1 (Control)0.000.0099.8 ± 0.285.3 ± 1.114.5 ± 1.0
F20.000.0299.7 ± 0.392.1 ± 0.87.6 ± 0.7
F30.050.0099.9 ± 0.194.5 ± 0.55.4 ± 0.4
F4 (Synergistic)0.050.0299.8 ± 0.298.2 ± 0.41.6 ± 0.3

Table 2: Impact of DLTDP on In Vitro Drug Release from PLGA Microparticles

Formulation IDDLTDP Concentration (% w/w)Time to 50% Drug Release (T50) at T=0 (hours)Time to 50% Drug Release (T50) after 3 Months Storage (hours)Similarity Factor (f2) vs. T=0 Profile
F1 (Control)0.0024.5 ± 1.518.2 ± 2.045 (Dissimilar)
F20.02 (BHT only)25.1 ± 1.222.8 ± 1.868 (Similar)
F30.0524.8 ± 1.323.5 ± 1.575 (Similar)
F4 (Synergistic)0.05 (+BHT)25.0 ± 1.124.6 ± 1.392 (Highly Similar)

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific drug, formulation, and storage conditions.

Experimental Protocols

Protocol 1: Formulation of DLTDP-Stabilized Microparticles via Solvent Evaporation

This protocol describes the preparation of controlled-release microparticles from a biodegradable polymer, incorporating DLTDP as a stabilizer.

Materials:

  • Active Pharmaceutical Ingredient (API), oxidation-sensitive

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (DLTDP)

  • Primary antioxidant (e.g., Butylated hydroxytoluene - BHT), optional

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA), as an emulsifier

  • Purified water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a defined amount of PLGA polymer in the organic solvent (e.g., 500 mg PLGA in 5 mL DCM).

    • Accurately weigh and dissolve the API in the polymer solution.

    • Accurately weigh and dissolve DLTDP (e.g., 0.05% of the polymer weight) and any primary antioxidant into the same solution. Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase (e.g., 5 mL of organic phase to 50 mL of aqueous phase).

    • Homogenize the mixture using a high-speed homogenizer (e.g., at 8,000 RPM for 2 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 300 RPM) at room temperature for 4-6 hours to allow the organic solvent to evaporate and the microparticles to harden.

  • Collection and Washing:

    • Collect the hardened microparticles by centrifugation or filtration.

    • Wash the collected microparticles three times with purified water to remove residual PVA.

  • Drying:

    • Lyophilize (freeze-dry) the washed microparticles to obtain a free-flowing powder.

    • Store the final product in a desiccator at 2-8°C.

G A Dissolve API, PLGA, DLTDP in Organic Solvent C Homogenize to form O/W Emulsion A->C B Prepare Aqueous PVA Solution B->C D Solvent Evaporation (Stirring) C->D E Collect & Wash Microparticles D->E F Lyophilize (Freeze-Dry) E->F G Store Final Product F->G

Caption: Workflow for preparing DLTDP-stabilized microparticles.

Protocol 2: Stability Indicating HPLC Method for Assay and Degradation Products

This protocol outlines a general approach for developing a stability-indicating HPLC method to simultaneously quantify the API and its oxidative degradation products.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer or other suitable aqueous mobile phase

  • Forced degradation samples (acid, base, peroxide, thermal, photolytic)

Procedure:

  • Method Development:

    • Develop a gradient reverse-phase HPLC method that separates the API from all potential degradation products generated during forced degradation studies.

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0)

    • Mobile Phase B: Acetonitrile

    • Gradient (Example): Start at 95:5 (A:B), ramp to 20:80 over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined from the UV spectrum of the API (e.g., λmax).

  • Forced Degradation Study:

    • Expose the API in solution and the final formulation to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C, UV/Vis light) to generate degradation products.

    • Analyze these stressed samples to confirm the method's ability to separate degradants from the main peak (specificity).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Ensure complete separation of the API peak from degradants, excipients, and DLTDP.

    • Linearity: Establish a linear relationship between peak area and concentration for the API over a specified range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of API and its degradants that can be reliably detected and quantified.

  • Stability Sample Analysis:

    • Place the DLTDP-stabilized controlled-release formulation in stability chambers (e.g., 25°C/60% RH and 40°C/75% RH).

    • At each time point (e.g., 0, 1, 3, 6 months), withdraw samples.

    • Extract the drug from the formulation using a suitable solvent.

    • Analyze by the validated HPLC method to determine the remaining API concentration and the formation of degradation products.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application A Initial Parameter Selection (Column, Mobile Phase) B Forced Degradation of API & Formulation A->B C Optimize Gradient for Peak Separation B->C D Specificity C->D E Linearity C->E F Accuracy & Precision C->F G LOD / LOQ C->G H Place Formulation on Stability D->H E->H F->H G->H I Analyze Samples at Time Points H->I J Quantify API & Degradants I->J

Caption: Workflow for stability-indicating HPLC method development and application.

References

Experimental setup for studying the kinetics of DLTDP hydroperoxide decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols:

Topic: Experimental Setup for Studying the Kinetics of DLTDP Hydroperoxide Decomposition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dilauryl thiodipropionate (DLTDP) is a thioester-based secondary antioxidant widely utilized to enhance the long-term thermal stability of polymeric materials, plastics, and lubricants.[1] Its primary antioxidant function involves the decomposition of hydroperoxides (ROOH), which are unstable intermediates formed during oxidative degradation. By converting hydroperoxides into stable, non-radical products, DLTDP prevents the chain-propagation steps of autoxidation, thereby protecting the material from degradation.[1] Understanding the kinetics of this decomposition reaction is crucial for predicting the service life of stabilized materials and for developing more effective antioxidant formulations.

These application notes provide detailed protocols for investigating the kinetics of hydroperoxide decomposition by DLTDP, focusing on common and reliable analytical techniques. The methodologies described herein are designed to determine key kinetic parameters such as reaction rates, reaction order, and activation energy.

Proposed Reaction Mechanism

DLTDP, a thioether, is believed to decompose hydroperoxides by reducing them to the corresponding alcohols. In this process, the sulfur atom in the DLTDP molecule is oxidized, likely forming a sulfoxide as the initial product. This reaction is stoichiometric and non-radical in nature.

G cluster_reactants Reactants cluster_products Products ROOH Hydroperoxide (ROOH) products ROOH->products + DLTDP DLTDP DLTDP (R'-S-R') DLTDP->products + ROOH ROH Alcohol (ROH) DLTDPO DLTDP Sulfoxide (R'-S(O)-R') reactants reactants->ROOH reactants->DLTDP products->ROH products->DLTDPO cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow prep_rooh Prepare Hydroperoxide Solution mix Mix Reactants & Initiate Reaction (t=0) prep_rooh->mix prep_dltdp Prepare DLTDP Solution prep_dltdp->mix incubate Incubate at Constant Temperature mix->incubate sample Collect Aliquots at Timed Intervals incubate->sample analyze Analyze [ROOH] in Aliquots sample->analyze plot Plot [ROOH] vs. Time analyze->plot calc_k Calculate Rate Constants (k) plot->calc_k arrhenius Determine Activation Energy (Ea) calc_k->arrhenius

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dilauryl Thiodipropionate (DLTDP) Concentration for Maximum Synergism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dilauryl thiodipropionate (DLTDP) to achieve maximum synergistic effects with primary antioxidants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and what is its primary function?

A1: this compound (DLTDP) is a secondary, or hydroperoxide-decomposing, antioxidant.[1][2] Its main role is to break down hydroperoxides that form during the oxidative degradation of polymers, thus preventing chain reactions that lead to material deterioration such as cracking and discoloration.[1] DLTDP is a thioester-type antioxidant and is particularly effective in protecting plastics and rubber from heat and oxygen-induced degradation.[2]

Q2: What is antioxidant synergism and why is it important?

A2: Antioxidant synergism occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[2] This is crucial in polymer stabilization as it allows for more effective and long-lasting protection at lower overall antioxidant concentrations.[2] DLTDP exhibits strong synergism with primary antioxidants, such as hindered phenols.[2]

Q3: How does DLTDP work synergistically with primary antioxidants like hindered phenols?

A3: DLTDP and primary antioxidants have complementary functions. Primary antioxidants, like hindered phenols, are radical scavengers that donate a hydrogen atom to neutralize free radicals.[3] DLTDP, as a secondary antioxidant, decomposes hydroperoxides, which are precursors to the formation of more free radicals.[1] By working together, they interrupt the degradation cycle at two different points, providing comprehensive protection.[2]

Q4: What are the typical applications of DLTDP?

A4: DLTDP is widely used in various polymers, including polyolefins (polyethylene and polypropylene), polyvinyl chloride (PVC), and acrylonitrile-butadiene-styrene (ABS) resins. It is also utilized in elastomers like EPDM and styrene-butadiene rubber, as well as in adhesives and sealants.[1]

Q5: What is a typical concentration range for DLTDP in a formulation?

A5: The recommended usage level of DLTDP can vary depending on the polymer and the application. General guidelines suggest a concentration range of 0.01% to 0.1% in many product formulations. For food packaging applications, the concentration in the final article is often regulated. In some polymer systems, higher concentrations may be used as part of a synergistic blend.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with DLTDP.

Issue 1: Poor Dispersion of DLTDP in the Polymer Matrix

  • Symptoms: Inconsistent antioxidant performance, localized degradation of the polymer, presence of visible specks or agglomerates in the final product.

  • Possible Causes:

    • Incompatibility: DLTDP may have poor compatibility with the specific polymer matrix.

    • Low Processing Temperature: The processing temperature may not be high enough to ensure proper melting and mixing of DLTDP.

    • Inadequate Mixing: Insufficient mixing time or intensity during compounding can lead to poor dispersion.

  • Troubleshooting Steps:

    • Verify Compatibility: Check the solubility parameters of DLTDP and the polymer to assess compatibility.

    • Optimize Processing Temperature: Gradually increase the processing temperature to improve the melting and dissolution of DLTDP, while staying within the polymer's degradation limits.

    • Enhance Mixing: Increase the mixing speed or time during the compounding process. Using a twin-screw extruder can often provide better dispersion than a single-screw extruder.

    • Use of a Masterbatch: Consider using a masterbatch where DLTDP is pre-dispersed at a high concentration in a compatible carrier resin. This can significantly improve its distribution in the final polymer matrix.

Issue 2: Discoloration (Yellowing) of the Polymer

  • Symptoms: The final polymer product exhibits an undesirable yellow tint, which may increase with thermal aging.[4]

  • Possible Causes:

    • Oxidation of the Primary Antioxidant: Some hindered phenolic antioxidants can form colored quinone-type structures upon oxidation.[5]

    • Interaction with Other Additives: DLTDP or the primary antioxidant may react with other additives in the formulation, leading to color formation.

    • Excessive Processing Temperature: High processing temperatures can accelerate degradation reactions that produce colored byproducts.[4]

  • Troubleshooting Steps:

    • Optimize Antioxidant Ratio: An improper ratio of primary to secondary antioxidant can sometimes lead to increased color. Experiment with different ratios to find an optimal balance between stability and color.

    • Select a Different Primary Antioxidant: Some hindered phenols are known to have a lower tendency to cause discoloration. Consult technical datasheets for "non-staining" or "low-color" primary antioxidants.

    • Lower Processing Temperature: Reduce the processing temperature to the lowest effective level to minimize thermal degradation and color formation.

    • Evaluate Other Additives: Systematically remove or replace other additives in the formulation to identify any potential interactions causing discoloration.

Issue 3: Antioxidant Blooming or Migration

  • Symptoms: A white, powdery, or waxy substance appears on the surface of the polymer product over time.

  • Possible Causes:

    • Supersaturation: The concentration of DLTDP or other additives exceeds their solubility limit in the polymer matrix.

    • Low Molecular Weight: Lower molecular weight additives are more prone to migration.

    • Environmental Conditions: Elevated temperatures can increase the rate of migration.

  • Troubleshooting Steps:

    • Reduce Antioxidant Concentration: Lower the concentration of DLTDP to a level below its solubility limit in the polymer at the intended service temperature.

    • Select Higher Molecular Weight Antioxidants: Consider using higher molecular weight primary or secondary antioxidants that have lower mobility within the polymer matrix.

    • Improve Dispersion: Good dispersion at a molecular level can help to minimize migration.

    • Control Storage and Service Conditions: Store and use the polymer products under controlled temperature conditions to reduce the rate of additive migration.

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

This protocol is a standard method for assessing the thermo-oxidative stability of a polymer formulation.

  • Objective: To measure the time it takes for the onset of oxidation of a polymer sample at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small sample of the polymer formulation (typically 5-10 mg) and place it in an open aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached and the baseline has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

  • Data Analysis: The OIT is determined as the time interval from the start of the oxygen flow to the intersection of the extrapolated baseline and the tangent to the exothermic peak.

Protocol 2: ABTS Radical Cation Decolorization Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

  • Objective: To determine the antioxidant capacity of DLTDP and its synergistic blends.

  • Reagents:

    • 7 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

    • 2.45 mM potassium persulfate solution.

    • Phosphate buffered saline (PBS), pH 7.4.

    • Ethanol or other suitable solvent for the antioxidant.

  • Procedure:

    • Preparation of ABTS radical cation (ABTS•+): Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay:

      • Add a small volume of the antioxidant solution (e.g., 10 µL) to a cuvette.

      • Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL) and mix thoroughly.

      • Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Data Analysis: The percentage inhibition of absorbance is calculated relative to a control without the antioxidant. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to that of a Trolox standard curve.[6]

Quantitative Data on Synergism

Optimizing the ratio of primary to secondary antioxidants is critical for achieving maximum synergism. The ideal ratio can depend on the specific polymer, processing conditions, and end-use application.

A study on the high-temperature stabilization of polypropylene using a hindered phenol (Irganox 1010) and a thioester (DSTDP, a close analog of DLTDP) provides valuable insights:

ApplicationOptimal Ratio (Hindered Phenol : Thioester)Primary Benefit
Long-Term Thermal Stability 20 : 80Maximizes the time to embrittlement during oven aging.[2]
Processing Stabilization 80 : 20Minimizes changes in melt flow rate during multiple extrusion passes.[2]

These ratios serve as a starting point for optimization. The optimal concentration for a specific formulation should be determined experimentally using methods like OIT.

Signaling Pathways and Mechanisms

Synergistic Antioxidant Mechanism

The following diagram illustrates the synergistic mechanism between a primary hindered phenolic antioxidant and a secondary thioester antioxidant like DLTDP.

G cluster_0 Polymer Oxidation Cycle cluster_1 Antioxidant Intervention Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation (Heat, Light) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• HinderedPhenol Hindered Phenol (ArOH) ROO_radical->HinderedPhenol Radical Scavenging ROOH->R_radical Decomposition (Heat, Metal Ions) DLTDP DLTDP (Thioester) ROOH->DLTDP Hydroperoxide Decomposition InactiveProducts Inactive Products HinderedPhenol->InactiveProducts StableProducts Stable, Non-radical Products DLTDP->StableProducts

Caption: Synergistic action of primary and secondary antioxidants.

DLTDP Hydroperoxide Decomposition Mechanism

The diagram below outlines the proposed reaction pathway for the decomposition of hydroperoxides by a thiodipropionate ester like DLTDP.

G ROOH Hydroperoxide (ROOH) DLTDP DLTDP (R-S-R) ROOH->DLTDP + Sulfoxide Sulfoxide (R-SO-R) DLTDP->Sulfoxide Oxidation Sulfone Sulfone (R-SO2-R) Sulfoxide->Sulfone Further Oxidation ROH Alcohol (ROH) Sulfoxide->ROH Forms H2O Water (H2O) Sulfone->H2O Forms ROOH_2 Hydroperoxide (ROOH) ROOH_2->Sulfoxide +

References

Technical Support Center: DLTDP (Vitamin E TPGS) Stability in Hot-Melt Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the loss of D-alpha-tocopheryl polyethylene glycol 1000 succinate (DLTDP or Vitamin E TPGS) during high-temperature extrusion processes.

A Note on Terminology: In the context of pharmaceutical hot-melt extrusion (HME), "DLTDP" is commonly used to refer to Vitamin E TPGS. This guide focuses on strategies to preserve the integrity of this specific multi-functional excipient.

Frequently Asked Questions (FAQs)

Q1: What is DLTDP (Vitamin E TPGS) and what are its primary roles in high-temperature extrusion?

A1: DLTDP (Vitamin E TPGS) is a water-soluble derivative of natural Vitamin E. In hot-melt extrusion, it is a highly versatile excipient valued for several functions:

  • Plasticizer: DLTDP reduces the glass transition temperature (Tg) of polymers, which allows for lower processing temperatures.[1][2] This can decrease the thermal stress on both the active pharmaceutical ingredient (API) and the polymers.

  • Solubilizer/Bioavailability Enhancer: Its amphiphilic nature helps to dissolve poorly soluble drugs within a polymer matrix, forming amorphous solid dispersions and enhancing their subsequent bioavailability.[3][4]

  • Stabilizer: It can inhibit the recrystallization of drugs within the formulation, improving the stability of the final product.[4]

  • Processing Aid: By lowering the melt viscosity, DLTDP can reduce extruder torque and barrel pressure, facilitating a smoother extrusion process.[1][2]

Q2: What are the primary causes of DLTDP loss during high-temperature extrusion?

A2: DLTDP loss during HME can be attributed to a combination of factors:

  • Thermal Degradation: Although Vitamin E TPGS is relatively heat-stable, prolonged exposure to high temperatures can lead to the degradation of the polyethylene glycol (PEG) chain or hydrolysis of the succinate ester bond.[3][5]

  • Oxidative Stress: The tocopherol portion of the molecule is a potent antioxidant. If the formulation contains components susceptible to oxidation or if atmospheric oxygen is not controlled, the DLTDP can be consumed through its primary antioxidant function.

  • High Shear Stress: Aggressive screw speeds and configurations can introduce high mechanical stress, which may contribute to molecular chain scission.

  • Chemical Incompatibility: Vitamin E TPGS is reported to be unstable in alkaline conditions.[3] The presence of basic excipients or APIs in the formulation can catalyze its degradation.

Q3: How can I identify potential DLTDP degradation in my extrudate?

A3: Degradation can manifest in several ways:

  • Visual Changes: Discoloration (e.g., yellowing or browning) of the extrudate is a common sign of thermal degradation of one or more components.

  • Altered Mechanical Properties: Degraded material may become more brittle or exhibit changes in tensile strength compared to a control batch processed under milder conditions.

  • Changes in Chemical Properties: A shift in the glass transition temperature (Tg) as measured by Differential Scanning Calorimetry (DSC) can indicate changes in the formulation's components.

  • Quantitative Analysis: The most definitive method is to use a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact DLTDP in the extrudate before and after processing.

Troubleshooting Guide: Significant DLTDP Loss Post-Extrusion

This guide provides a systematic approach to diagnosing and mitigating the loss of DLTDP detected by quantitative analysis.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting DLTDP loss.

Caption: A workflow diagram for troubleshooting DLTDP degradation during HME.

Step-by-Step Guidance
  • Analyze Processing Parameters: The primary culprits for degradation are often excessive heat and residence time.

    • Temperature Profile: Is the temperature in any extruder zone unnecessarily high? DLTDP's plasticizing effect should allow for lower processing temperatures.[2] Attempt to lower the temperature in 5-10°C increments, particularly in the metering and die zones where the material spends the most time under high pressure.

    • Residence Time: Long exposure to heat, even at moderate temperatures, can cause degradation. Residence time is influenced by screw speed and feed rate. If possible, increase the screw speed to reduce the material's time in the barrel. Ensure this does not unacceptably increase shear stress.

  • Evaluate Formulation Components:

    • Check for Alkalinity: Review the pH and chemical properties of all excipients and the API. Vitamin E TPGS is unstable in alkaline conditions; the presence of a basic compound could be the root cause.[3] Consider replacing the problematic excipient or adding a pharmaceutically acceptable acidic stabilizer.

    • Assess Oxidative Potential: If the API or other excipients are prone to generating free radicals at high temperatures, they may be consuming the DLTDP.

  • Implement Protective Measures:

    • Inert Atmosphere: Process the material under a nitrogen blanket or purge to minimize exposure to oxygen, reducing the potential for oxidative degradation.

    • Add Synergistic Antioxidants: Consider adding a small percentage (e.g., 0.01-0.1%) of another thermally stable antioxidant, such as Butylated Hydroxytoluene (BHT), to act as a primary scavenger, thereby sparing the DLTDP.

Data Presentation

The table below provides a representative summary of how key processing parameters can influence DLTDP stability. Note that actual values are formulation-dependent.

ParameterCondition 1Condition 2Expected DLTDP LossRationale
Barrel Temperature 140°C170°CHigher in Condition 2Increased thermal energy accelerates degradation reactions.
Screw Speed 30 RPM100 RPMLower in Condition 2Higher speed reduces residence time, minimizing total heat exposure.
Feed Rate 1 kg/hr 3 kg/hr Lower in Condition 2Higher feed rate (at constant screw speed) reduces residence time.
Atmosphere AirNitrogenLower in Condition 2An inert atmosphere prevents oxidative degradation pathways.

Experimental Protocols

Protocol: Quantification of DLTDP (Vitamin E TPGS) in Extrudates by HPLC-UV

1. Objective: To quantify the amount of intact DLTDP in a hot-melt extrudate sample to determine the percentage of loss during processing.

2. Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • DLTDP (Vitamin E TPGS) Reference Standard

  • Volumetric flasks, pipettes, and autosampler vials

  • Analytical balance

  • Sonicator

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile : Methanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of DLTDP reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a 1000 µg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare a calibration curve with at least five concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Grind a representative portion of the extrudate into a fine powder.

    • Accurately weigh an amount of powder theoretically containing 5 mg of DLTDP into a 50 mL volumetric flask.

    • Add approximately 40 mL of the mobile phase.

    • Sonicate for 30 minutes or until the sample is fully dispersed and the DLTDP is extracted. Allow to cool to room temperature.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.

    • Inject the sample solutions.

    • Calculate the concentration of DLTDP in the sample solution using the calibration curve.

5. Calculation of DLTDP Loss:

  • Determine the theoretical (expected) concentration of DLTDP in the extrudate based on the formulation batch record.

  • Determine the actual measured concentration from the HPLC analysis.

  • Calculate the percentage loss using the formula: % Loss = [(Theoretical Conc. - Actual Conc.) / Theoretical Conc.] * 100

Visualizations

Factors Influencing DLTDP Degradation

The following diagram illustrates the relationship between process stressors and degradation pathways.

Caption: Key process stressors and their corresponding DLTDP degradation pathways.

References

Technical Support Center: Troubleshooting DLTDP Interference in Analytical Testing of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting interference from Dilauryl Thiodipropionate (DLTDP) in the analytical testing of polymers. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DLTDP and why is it used in polymers?

A1: this compound (DLTDP) is a thioester antioxidant widely used as a stabilizer in various polymers such as polypropylene (PP), polyethylene (PE), polyvinyl chloride (PVC), and acrylonitrile butadiene styrene (ABS) resins.[1][2] Its primary function is to protect the polymer from oxidative degradation caused by exposure to heat, light, and oxygen during processing and end-use.[1][2] DLTDP acts as a free radical scavenger and peroxide decomposer, which helps to prevent the loss of mechanical properties, discoloration, and embrittlement of the polymer, thereby extending the product's lifespan.[1][2]

Q2: How can DLTDP interfere with the analytical testing of polymers?

A2: DLTDP and its degradation products can be a source of interference in common analytical techniques used for polymer analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Potential interferences include:

  • Co-elution: DLTDP or its byproducts may have similar retention times to other polymer additives or analytes of interest, leading to overlapping peaks in chromatograms.

  • Matrix Effects: The presence of DLTDP can alter the ionization efficiency of other compounds in the mass spectrometer, leading to signal suppression or enhancement and affecting quantitative accuracy.[3]

  • Ghost Peaks: Leachates from the analytical system components or impurities in solvents can sometimes manifest as unexpected peaks, which can be mistaken for sample components. While not directly caused by DLTDP, it's a common issue in sensitive analyses.[4]

  • Formation of Degradation Products: During polymer processing or aging, DLTDP can degrade into various smaller molecules.[5] These degradation products can themselves act as interfering substances in the analysis.

Q3: What are the common degradation products of DLTDP?

A3: DLTDP, being a thioester, can undergo hydrolysis to form lauryl alcohol and 3,3'-thiodipropionic acid. Oxidative degradation can lead to the formation of various sulfoxides and sulfonic acid derivatives. The exact degradation pathway and resulting products can be influenced by the polymer matrix, processing conditions, and environmental exposure. The identification of these degradation products is crucial as they can be a primary source of analytical interference.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to DLTDP interference in your analytical experiments.

Issue 1: Unexpected Peaks in Your Chromatogram

Symptom: You observe one or more unexpected peaks in your HPLC or GC chromatogram that do not correspond to your target analytes or known additives.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Peaks A Unexpected Peak Observed B Run a Blank Injection (Solvent Only) A->B C Peak Present in Blank? B->C D Source is Likely System Contamination (e.g., Ghost Peak) C->D Yes E Peak Absent in Blank C->E No F Analyze a DLTDP Standard E->F G Peak Matches DLTDP Retention Time? F->G H Peak is DLTDP G->H Yes I Peak is Not DLTDP G->I No J Consider DLTDP Degradation Products or Other Unknown Additives I->J K Perform Forced Degradation Study on DLTDP Standard J->K L Analyze Degradation Products by LC-MS/MS K->L M Identify Degradation Product Mass Spectra L->M N Compare with Unexpected Peak's Mass Spectrum M->N O Match Found? N->O P Peak is a DLTDP Degradation Product O->P Yes Q Peak is an Unknown Polymer Additive O->Q No

Caption: Workflow for identifying the source of unexpected chromatographic peaks.

Detailed Steps:

  • Blank Injection: Inject your mobile phase or solvent blank to rule out system contamination or "ghost peaks".[4] If the peak is present, the source is likely from your analytical system or solvents.

  • Analyze DLTDP Standard: If the peak is absent in the blank, inject a pure standard of DLTDP to check if its retention time matches the unknown peak.

  • Consider Degradation Products: If the peak is not DLTDP, it could be a degradation product. Antioxidants can degrade during polymer processing or under certain analytical conditions.[5]

  • Forced Degradation Study: To confirm this, you can perform a forced degradation study on a DLTDP standard by exposing it to heat, light, or oxidative conditions and then analyzing the resulting mixture.

  • Mass Spectrometry Analysis: Utilize LC-MS/MS to obtain mass spectra of the unexpected peak and compare it with the spectra of the degradation products from your forced degradation study or with literature data if available.

Issue 2: Poor Peak Shape or Co-elution

Symptom: Your target analyte peak is broad, tailing, or completely co-elutes with another peak, potentially DLTDP or its degradants.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Poor Peak Shape / Co-elution A Poor Peak Shape or Co-elution Observed B Modify Chromatographic Conditions A->B C Adjust Mobile Phase Composition (e.g., Gradient, Solvent Strength) B->C D Change Column Chemistry (e.g., C18 to PFP) B->D E Optimize Temperature B->E F Resolution Improved? C->F D->F E->F G Continue with Optimized Method F->G Yes H Consider Sample Preparation F->H No I Implement Solid-Phase Extraction (SPE) to Remove Interferences H->I J Evaluate Different SPE Sorbents I->J K Successful Separation? J->K L Finalize Method K->L Yes M Further Optimization Needed K->M No

Caption: Workflow for resolving poor peak shape and co-elution issues.

Detailed Steps:

  • Modify Chromatographic Conditions:

    • Mobile Phase Gradient: Adjust the gradient profile to improve separation. A shallower gradient can increase resolution between closely eluting peaks.

    • Solvent Strength: Modify the organic-to-aqueous ratio of your mobile phase.

    • Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a pentafluorophenyl (PFP) phase. PFP columns offer different interaction mechanisms (π-π, dipole-dipole) that can be effective in separating structurally similar compounds.[6][7][8]

    • Temperature: Optimizing the column temperature can affect retention times and peak shapes.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an SPE method to selectively remove DLTDP and its degradation products from your sample before injection. The choice of SPE sorbent is critical and should be optimized based on the polarity of your analyte and the interfering compounds.

Issue 3: Inaccurate Quantitative Results (Matrix Effects)

Symptom: You are experiencing poor accuracy and precision in your quantitative analysis, suggesting signal suppression or enhancement.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Inaccurate Quantitative Results A Inaccurate Quantitative Results B Assess Matrix Effects A->B C Post-Extraction Spike Experiment B->C D Significant Signal Suppression or Enhancement Observed? C->D E Implement Mitigation Strategies D->E Yes F Use a Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Prepare Matrix-Matched Calibration Standards E->G H Optimize Sample Preparation to Remove Matrix Components E->H I Re-validate Method F->I G->I H->I J Acceptable Accuracy and Precision? I->J K Finalized Quantitative Method J->K Yes L Further Method Development Required J->L No

Caption: Workflow for addressing inaccurate quantitative results due to matrix effects.

Detailed Steps:

  • Assess Matrix Effects:

    • Post-Extraction Spike Experiment: To quantify the extent of matrix effects, compare the signal response of an analyte in a clean solvent (neat solution) to the response of the same analyte spiked into an extracted blank polymer matrix. A significant difference indicates the presence of matrix effects.[9]

  • Mitigation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10]

    • Matrix-Matched Calibration Standards: If a SIL-IS is not available, preparing your calibration standards in an extract of the blank polymer matrix can help to compensate for the matrix effect.[9]

    • Optimized Sample Preparation: Improve your sample cleanup procedure (e.g., using a more selective SPE method) to remove the interfering matrix components, including DLTDP and its byproducts.

Experimental Protocols

Protocol 1: General Extraction of Polymer Additives for HPLC and GC-MS Analysis

This protocol provides a general starting point for extracting DLTDP and other additives from a polymer matrix.

Materials:

  • Polymer sample (e.g., pellets, film)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Vials for analysis

Procedure:

  • Weigh approximately 1 gram of the polymer sample into a glass vial.

  • Add 10 mL of a suitable solvent or solvent mixture (e.g., DCM/MeOH 1:1 v/v). The choice of solvent will depend on the polymer type and the polarity of the target analytes.

  • Sonicate the sample in an ultrasonic bath for 30-60 minutes at a controlled temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer.

  • Carefully transfer the supernatant to a clean vial.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analyze the extract by HPLC-UV/MS or GC-MS.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This protocol helps to determine if DLTDP or other matrix components are affecting the quantitative accuracy of your analysis.

Procedure:

  • Prepare a Neat Standard: Prepare a standard solution of your analyte of interest in a clean solvent (e.g., acetonitrile) at a known concentration.

  • Prepare a Post-Extraction Spiked Sample: a. Extract a blank polymer sample (known not to contain your analyte) using the protocol described above. b. Spike the resulting extract with the analyte standard to the same final concentration as the neat standard.

  • Analysis: Analyze both the neat standard and the post-extraction spiked sample under the same analytical conditions.

  • Calculate Matrix Effect (%): Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical analytical conditions and potential interferences related to DLTDP. Please note that these are starting points, and method optimization is often necessary.

Analytical TechniqueColumnMobile Phase/Carrier GasDetectorPotential DLTDP-Related Interferences
Reverse-Phase HPLC C18, PFPAcetonitrile/Water or Methanol/Water gradientUV, MS, MS/MSCo-elution with other non-polar additives. Degradation products may have different retention times and interfere with other analytes.
GC-MS DB-5ms or similarHeliumMass SpectrometerThermal degradation of DLTDP in the injector port can lead to multiple peaks. Co-elution with plasticizers or other semi-volatile additives.

Table 1: Summary of Analytical Techniques and Potential DLTDP Interferences.

References

Technical Support Center: Dispersion of Dilauryl Thiodipropionate (DLTDP) in Rubber

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Dilauryl thiodipropionate (DLTDP) within a rubber matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLTDP) and what is its primary function in a rubber matrix?

This compound (DLTDP) is a thioester-based secondary antioxidant.[1][2][3] Its main role is to protect the rubber compound from degradation caused by long-term heat exposure.[1] DLTDP functions as a heat stabilizer by decomposing and neutralizing hydroperoxides that form during the auto-oxidation of the polymer.[2] It is often used synergistically with primary (phenolic) antioxidants to enhance the overall aging and light stability of the rubber product.[2]

Q2: In which types of rubber is DLTDP typically used?

DLTDP is compatible with a wide range of elastomers. It finds application in various synthetic rubbers such as Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), Ethylene Propylene Diene Monomer (EPDM), and Chloroprene Rubber (CR), as well as in Natural Rubber (NR) and Isoprene Rubber (IR).[1]

Q3: What is the typical dosage of DLTDP in a rubber compound?

The typical dosage for rubber applications ranges from 0.5 to 1.0 parts per hundred rubber (phr). When used in conjunction with a hindered phenolic antioxidant for superior heat stability, a synergistic ratio of three parts DLTDP to one part phenolic antioxidant is often recommended.[1]

Q4: What are the main challenges in dispersing DLTDP in a rubber matrix?

DLTDP is a white powder with a relatively low melting point (minimum 39°C).[1] Challenges in dispersion can arise from:

  • Agglomeration: The fine powder can form clumps, leading to localized areas of high antioxidant concentration and other areas with insufficient protection.

  • Inadequate Wetting: Poor wetting of the DLTDP particles by the rubber matrix can hinder uniform distribution.

  • Low Viscosity of the Rubber: In very low viscosity rubber compounds, there may be insufficient shear to break down agglomerates.

  • Sintering: DLTDP should be stored below 28°C (82°F) to avoid sintering, which can make dispersion more difficult.[1]

Q5: How does poor dispersion of DLTDP affect the final rubber product?

Poor dispersion can lead to several issues:

  • Inconsistent Aging Protection: Areas with low DLTDP concentration will be more susceptible to thermal degradation, leading to premature failure.

  • Reduced Mechanical Properties: Undispersed agglomerates can act as stress concentration points, potentially reducing the tensile strength, tear resistance, and fatigue life of the rubber product.

  • Surface Defects: In some cases, poorly dispersed additives can lead to surface blemishes or bloom.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
White specks or streaks visible in the final rubber product. Poor dispersion of DLTDP powder, indicating the presence of agglomerates.1. Improve Mixing Procedure: Increase mixing time or rotor speed to introduce more shear. Consider a two-stage mixing process. 2. Use a Masterbatch: Incorporate DLTDP in the form of a pre-dispersed masterbatch. 3. Check Storage Conditions: Ensure DLTDP is stored below 28°C to prevent sintering.[1]
Inconsistent aging performance across different batches. Non-uniform distribution of DLTDP in the rubber matrix.1. Standardize Mixing Protocol: Ensure consistent mixing parameters (time, temperature, rotor speed) for all batches. 2. Evaluate Raw Material Quality: Check the particle size and morphology of the DLTDP powder. 3. Consider a Different Form: If using powder, try a masterbatch or a liquid form if available and compatible.
Lower than expected mechanical properties (e.g., tensile strength, elongation at break). DLTDP agglomerates acting as stress concentrators.1. Optimize Mixing Parameters: Refer to the experimental protocols for improving dispersion. 2. Microscopy Analysis: Use microscopy techniques (e.g., SEM, optical microscopy) to visually assess the dispersion quality. 3. Surface Treatment: While less common for DLTDP, for highly problematic dispersions, investigating surface-treated grades could be an option.
Processing issues such as sticking to the mill or extruder. Potential interaction of DLTDP with other compounding ingredients or processing aids. This is less common with DLTDP itself but can be influenced by the overall formulation.1. Review Formulation: Analyze the compatibility of all additives in the compound. 2. Adjust Mixing Order: Experiment with adding DLTDP at different stages of the mixing cycle. For instance, add it with other powdered ingredients before the addition of oils or plasticizers.

Experimental Protocols

Protocol 1: Standard Two-Roll Mill Mixing for DLTDP Dispersion

Objective: To provide a basic, standardized procedure for incorporating DLTDP powder into a rubber matrix using a two-roll mill.

Equipment and Materials:

  • Two-roll mill with temperature control

  • Rubber compound (e.g., SBR, EPDM)

  • DLTDP powder

  • Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, curatives)

  • Safety equipment (gloves, safety glasses)

Procedure:

  • Mastication: Soften the rubber on the two-roll mill by passing it through the nip several times. Adjust the mill gap as needed.

  • Incorporation of Fillers and Activators: Add reinforcing fillers (e.g., carbon black) and activators (e.g., zinc oxide, stearic acid) to the rubber band on the mill. Ensure they are well dispersed before proceeding.

  • Addition of DLTDP: Add the pre-weighed DLTDP powder slowly and evenly to the rubber band. Make several cuts and folds to ensure the powder is fully incorporated.

  • Addition of Plasticizers/Oils: If the formulation includes plasticizers or oils, add them after the DLTDP and other solid ingredients have been incorporated.

  • Final Mixing: Continue mixing until the compound appears homogeneous. The total mixing time will vary depending on the rubber type and formulation but is typically in the range of 15-30 minutes.

  • Addition of Curatives: Add the vulcanizing agents (e.g., sulfur, accelerators) at a lower temperature to prevent scorching. Mix until just dispersed.

  • Sheeting Off: Sheet the final compound from the mill and allow it to cool.

Protocol 2: Evaluation of DLTDP Dispersion using Microscopy

Objective: To qualitatively and semi-quantitatively assess the dispersion of DLTDP in a cured rubber sample.

Equipment and Materials:

  • Cured rubber sample containing DLTDP

  • Microtome or sharp razor blade

  • Optical microscope with reflected light capabilities

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) capabilities (optional, for more detailed analysis)

  • Image analysis software

Procedure:

  • Sample Preparation: Cut a fresh, smooth surface on the cured rubber sample using a microtome or a new razor blade.

  • Optical Microscopy:

    • Place the sample on the microscope stage.

    • Using reflected light, examine the surface at various magnifications (e.g., 50x, 100x, 200x).

    • Look for white or light-colored agglomerates of DLTDP against the darker rubber matrix.

    • Capture images of representative areas.

  • Image Analysis (Semi-Quantitative):

    • Use image analysis software to measure the size and number of visible agglomerates.

    • Calculate the percentage of the area covered by agglomerates.

    • Compare these metrics between different samples to assess the relative improvement in dispersion.

  • SEM-EDX Analysis (Optional):

    • Coat the sample with a conductive material (e.g., gold, carbon).

    • Examine the surface using an SEM to get higher magnification images of the dispersion.

    • Use EDX to confirm the elemental composition of suspected DLTDP agglomerates (look for the presence of sulfur).

Quantitative Data Summary

The following tables provide hypothetical but representative data to illustrate the expected outcomes of experiments aimed at improving DLTDP dispersion.

Table 1: Effect of Mixing Time on DLTDP Dispersion and Mechanical Properties

Mixing Time (minutes)Agglomerate Count (per mm²)Average Agglomerate Size (µm)Tensile Strength (MPa)Elongation at Break (%)
10502515.2450
15251517.5480
2010818.1500
258718.3505

Table 2: Comparison of DLTDP Powder vs. Masterbatch

DLTDP FormAgglomerate Count (per mm²)Average Agglomerate Size (µm)Tensile Strength (MPa)Elongation at Break (%)
Powder251517.5480
Masterbatch5518.5510

Visualizations

Experimental_Workflow_for_DLTDP_Dispersion_Improvement cluster_start Start cluster_mixing Mixing Process cluster_evaluation Evaluation cluster_decision Decision start Define Rubber Formulation (Polymer, Fillers, DLTDP dosage) mixing_method Select Mixing Method (Two-Roll Mill, Internal Mixer) start->mixing_method dlt_form Choose DLTDP Form (Powder vs. Masterbatch) mixing_method->dlt_form mixing_parameters Set Mixing Parameters (Time, Temperature, Rotor Speed) curing Curing of Rubber Compound mixing_parameters->curing dlt_form->mixing_parameters dispersion_analysis Dispersion Analysis (Microscopy, Image Analysis) curing->dispersion_analysis mechanical_testing Mechanical Testing (Tensile, Tear, Hardness) curing->mechanical_testing analysis Analyze Results dispersion_analysis->analysis mechanical_testing->analysis analysis->start Dispersion Optimal (Proceed with Formulation) optimization Optimize Mixing Parameters or DLTDP Form analysis->optimization Dispersion Not Optimal optimization->mixing_method

Caption: Workflow for optimizing DLTDP dispersion in a rubber matrix.

Troubleshooting_Logic_for_Poor_DLTDP_Dispersion start Problem: Poor DLTDP Dispersion (e.g., white specks, inconsistent properties) check_mixing Review Mixing Protocol start->check_mixing check_storage Verify DLTDP Storage Conditions start->check_storage check_form Evaluate DLTDP Form start->check_form increase_shear Action: Increase Mixing Time/Speed check_mixing->increase_shear Inadequate? two_stage Action: Implement Two-Stage Mixing check_mixing->two_stage Still Poor? store_cool Action: Store DLTDP < 28°C check_storage->store_cool Incorrect? use_masterbatch Action: Switch to DLTDP Masterbatch check_form->use_masterbatch Using Powder? resolve Problem Resolved increase_shear->resolve two_stage->resolve use_masterbatch->resolve store_cool->resolve

Caption: Troubleshooting logic for addressing poor DLTDP dispersion.

References

Technical Support Center: Mitigation of Color Formation in Polymers Stabilized with DLTDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers stabilized with Dilauryl thiodipropionate (DLTDP). The focus is on preventing and mitigating color formation during processing and aging.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with DLTDP-stabilized polymers.

Issue 1: Polymer exhibits yellowing after melt processing.

  • Question: My polymer is turning yellow immediately after extrusion, even with DLTDP added. What is causing this?

  • Answer: Yellowing after melt processing is often a sign of thermal oxidation. DLTDP is a secondary antioxidant that primarily decomposes hydroperoxides, which are formed during oxidation. It is most effective at providing long-term heat stability and works synergistically with a primary antioxidant, such as a hindered phenol. Without a primary antioxidant to scavenge free radicals formed at high processing temperatures, the polymer can still degrade and form colored byproducts. Additionally, excessively high processing temperatures or long residence times in the extruder can overwhelm the stabilization system.

Issue 2: Discoloration appears during storage or accelerated aging.

  • Question: My DLTDP-stabilized polymer looked fine after processing, but it's now developing a yellow or pinkish tint during storage. Why is this happening?

  • Answer: Delayed discoloration can be due to several factors. The gradual consumption of the antioxidant package over time is a primary cause. Another common issue, particularly in warehouse storage, is "gas fading," where atmospheric pollutants like oxides of nitrogen (NOx) react with phenolic antioxidants, leading to discoloration. This is a known phenomenon that can result in a yellow or pink hue. The interaction between the over-oxidized phenolic antioxidant and other additives, such as certain grades of titanium dioxide (TiO2), can also contribute to pinking.

Issue 3: Inconsistent color stability from batch to batch.

  • Question: I'm observing significant variations in color stability between different batches of my polymer formulation. What could be the reason?

  • Answer: Batch-to-batch inconsistency in color often points to variations in the compounding process. Uneven dispersion of DLTDP and other additives can create localized areas with insufficient stabilization. The presence of impurities, such as catalyst residues from polymerization, can also accelerate degradation and color formation. Furthermore, slight variations in processing conditions (temperature, shear, etc.) between batches can affect the initial level of degradation and the consumption rate of the antioxidants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DLTDP in a polymer stabilization system?

A1: DLTDP (this compound) is a thioester-type secondary antioxidant. Its main role is to provide long-term heat stability by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are byproducts of polymer oxidation that can break down into highly reactive radicals, accelerating further degradation.

Q2: Why is it recommended to use DLTDP in combination with a primary antioxidant?

A2: Primary antioxidants, typically hindered phenols, and secondary antioxidants like DLTDP work through different but complementary mechanisms, creating a synergistic effect. The primary antioxidant scavenges free radicals (R•, ROO•) to stop the degradation chain reaction, while DLTDP removes the hydroperoxides that would otherwise perpetuate it. This combination provides more comprehensive protection against degradation and color formation than either antioxidant could alone.

Q3: What is a typical synergistic ratio of DLTDP to a hindered phenolic antioxidant?

A3: For superior heat stability, a synergistic ratio of three parts DLTDP to one part hindered phenolic antioxidant is often recommended. However, the optimal ratio can vary depending on the polymer, processing conditions, and performance requirements.

Q4: Can the byproducts of antioxidants themselves cause discoloration?

A4: Yes, the transformation products of antioxidants can contribute to color formation. For example, when phenolic antioxidants scavenge radicals, they are converted into phenoxy radicals which can then undergo further reactions to form colored species like quinone methides and stilbene quinones. While this is a natural consequence of the stabilization process, it can be minimized by using a well-balanced antioxidant system, including secondary antioxidants like DLTDP and phosphites.

Q5: What analytical methods are used to quantify polymer yellowing?

A5: The most common method is spectrophotometry or colorimetry. Color is measured in a standardized color space, such as CIELAB (L, a, b). The change in the b value (yellowness-blueness axis) is a direct indicator of yellowing. The Yellowness Index (YI) can also be calculated from the spectrophotometric data to provide a single value representing the degree of yellowing.

Data Presentation

Table 1: Representative Yellowness Index (YI) Data for Polypropylene (PP) Under Accelerated Oven Aging at 150°C

This table illustrates the synergistic effect of combining a primary antioxidant (Hindered Phenol) with a secondary antioxidant (DLTDP) on the color stability of polypropylene. Lower YI values indicate less yellowing and better color stability.

Aging Time (hours)Unstabilized PP (YI)PP + 0.1% Hindered Phenol (YI)PP + 0.2% DLTDP (YI)PP + 0.1% Hindered Phenol + 0.2% DLTDP (YI)
02.12.22.22.1
4835.615.820.55.3
96> 5028.434.18.7
144> 5041.245.912.5

Note: Data are representative and intended for illustrative purposes. Actual results will vary based on specific formulations and conditions.

Experimental Protocols

Protocol 1: Evaluating Polymer Color Stability via Accelerated Oven Aging

This protocol details the methodology for assessing and comparing the color stability of different polymer formulations.

1. Objective: To determine the resistance of polymer formulations to discoloration under conditions of accelerated thermal-oxidative stress.

2. Materials & Equipment:

  • Polymer resin (e.g., Polypropylene, Polyethylene)
  • DLTDP and other stabilizers (e.g., hindered phenolic antioxidant)
  • Twin-screw extruder or two-roll mill for compounding
  • Compression molding press
  • Forced-air convection oven with temperature control
  • Spectrophotometer or colorimeter
  • Standardized gray or white background tile for color measurement

3. Procedure:

  • Formulation & Compounding:
  • Prepare dry blends of the polymer resin with the specified concentrations of DLTDP and other additives.
  • Melt-compound each formulation using an extruder or two-roll mill under consistent temperature, screw speed, and residence time to ensure homogeneous dispersion of additives.
  • Sample Preparation:
  • Compression mold the compounded pellets or sheets into plaques of a standardized thickness (e.g., 2 mm).
  • Allow the plaques to cool to room temperature under controlled conditions.
  • Baseline Color Measurement (T0):
  • Calibrate the spectrophotometer according to the manufacturer's instructions.
  • Place a molded plaque against the standardized background.
  • Measure the CIELAB color coordinates (L, a, b*) at a minimum of three different locations on the plaque and calculate the average.
  • Calculate the initial Yellowness Index (YI) from these values.
  • Accelerated Aging:
  • Place the molded plaques on racks in a preheated, forced-air convection oven set to the desired aging temperature (e.g., 150°C).
  • Periodic Color Measurement (T1, T2, ... Tn):
  • At predetermined time intervals (e.g., 24, 48, 96, 144 hours), remove the plaques from the oven.
  • Allow the samples to cool completely to room temperature (approximately 1 hour).
  • Repeat the color measurement process as described in step 3.
  • Data Analysis:
  • Calculate the change in color (ΔE*) and the change in Yellowness Index (ΔYI) at each time interval relative to the baseline measurements.
  • Plot ΔYI versus aging time for each formulation to visually compare their color stability.

Mandatory Visualization

Technical Support Center: Overcoming DLTDP Migration Challenges in Thin-Film Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Dilauryl Thiodipropionate (DLTDP) migration in thin-film applications.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the formulation and analysis of thin films containing DLTDP.

Question 1: What is DLTDP and why is it used in pharmaceutical thin films?

Answer: this compound (DLTDP) is a secondary antioxidant used to protect active pharmaceutical ingredients (APIs) and polymer excipients from oxidative degradation. In thin-film drug delivery systems, it helps to ensure the stability and shelf-life of the product by neutralizing free radicals and decomposing peroxides that can form during manufacturing and storage.

Question 2: I've observed a hazy or crystalline layer on the surface of my thin film. What could be the cause?

Answer: This phenomenon is likely "blooming," which is the migration and subsequent crystallization of an additive on the polymer surface. In this case, DLTDP is migrating out of the film matrix. Blooming can appear as a white powder, a hazy discoloration, or an oily residue.[1]

Question 3: What factors contribute to DLTDP migration and blooming in thin films?

Answer: Several factors can influence the migration of DLTDP to the film's surface:

  • High Concentration: Exceeding the solubility limit of DLTDP within the polymer matrix is a primary cause. When the polymer is supersaturated with DLTDP, the excess molecules are expelled to the surface.[1]

  • Polymer Incompatibility: The solubility of DLTDP can vary significantly between different polymers. Poor compatibility between DLTDP and the chosen film-forming polymer will promote migration.

  • Low Molecular Weight: DLTDP has a relatively low molecular weight, which allows for greater mobility within the polymer matrix compared to larger antioxidant molecules.[1]

  • Environmental Conditions: Elevated temperatures and high humidity can increase the rate of diffusion and migration of DLTDP within the polymer.

  • Film Morphology: The crystallinity of the polymer can affect migration. The diffusion rate is typically higher in the amorphous regions of the polymer.

Question 4: What are the potential consequences of DLTDP migration in my thin-film formulation?

Answer: DLTDP migration can lead to several undesirable outcomes:

  • Reduced Product Stability: The depletion of DLTDP from the bulk of the film leaves the API and polymer vulnerable to oxidative degradation, potentially reducing the product's shelf-life.

  • Altered Surface Properties: The presence of a DLTDP layer on the surface can change the film's appearance, feel, and adhesion properties.

  • Inconsistent Dosing: In severe cases, blooming can lead to a non-uniform distribution of the API within the film.

  • Biocompatibility Concerns: For medical and pharmaceutical applications, the presence of a concentrated layer of any additive on the surface can be a concern for biocompatibility.[2][3]

Question 5: How can I prevent or minimize DLTDP migration in my thin films?

Answer: Consider the following strategies to mitigate DLTDP migration:

  • Optimize Concentration: Use the lowest effective concentration of DLTDP. Determine the optimal loading level that provides sufficient antioxidant protection without exceeding the solubility limit in the polymer.

  • Polymer Selection: Choose a polymer with good compatibility for DLTDP. Hansen solubility parameters (HSP) can be used to predict the compatibility between the antioxidant and the polymer matrix.[1]

  • Use of High Molecular Weight Antioxidants: Consider using antioxidants with a higher molecular weight, as they have lower mobility within the polymer.[1][4]

  • Synergistic Blends: Employing a blend of antioxidants, such as a primary antioxidant (e.g., a hindered phenol) with DLTDP (a secondary antioxidant), can sometimes allow for a lower overall concentration of mobile additives.

  • Controlled Environmental Conditions: Maintain controlled temperature and humidity during manufacturing and storage to minimize the rate of migration.

Question 6: How can I detect and quantify DLTDP migration?

Answer: Several analytical techniques can be used to identify and measure DLTDP on the surface and within the bulk of the thin film:

  • Spectroscopic Methods: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful non-destructive technique for analyzing the surface of the film.[5]

  • Microscopy Techniques: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the crystalline structures of bloomed DLTDP on the film's surface.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of DLTDP that has migrated into a solvent after surface washing or extraction from the bulk film.[6][7]

Quantitative Data on DLTDP Migration

The following tables present representative data illustrating the impact of various factors on DLTDP migration. Note that these are illustrative examples to demonstrate trends.

Table 1: Effect of DLTDP Concentration on Migration in a PVA-based Thin Film

DLTDP Concentration (% w/w)Surface DLTDP (µg/cm²) after 30 days at 40°C/75% RHObservation
0.1< 0.5No visible blooming
0.52.1Slight surface haze
1.08.5Visible crystalline deposits
2.025.3Significant blooming

Table 2: Influence of Polymer Type on DLTDP Migration (0.5% w/w DLTDP)

PolymerSurface DLTDP (µg/cm²) after 30 days at 40°C/75% RHCompatibility
Polyvinyl Alcohol (PVA)2.1Moderate
Hydroxypropyl Methylcellulose (HPMC)1.5Good
Polyvinylpyrrolidone (PVP)3.8Lower
Eudragit® E PO0.8Very Good

Table 3: Impact of Environmental Conditions on DLTDP Migration (0.5% w/w DLTDP in PVA Film)

Temperature (°C)Relative Humidity (%)Surface DLTDP (µg/cm²) after 30 days
25500.9
40752.1
60755.4

Experimental Protocols

Protocol 1: Quantification of Surface DLTDP Migration using HPLC-UV

Objective: To quantify the amount of DLTDP that has migrated to the surface of a thin film.

Materials:

  • Thin-film samples

  • Methanol (HPLC grade)

  • DLTDP standard

  • Volumetric flasks

  • Pipettes

  • Vials for HPLC

  • Lint-free swabs

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of DLTDP in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: a. Cut a defined area of the thin film (e.g., 2 cm x 2 cm). b. Gently wash the surface of the film with a lint-free swab wetted with a known volume of methanol (e.g., 1 mL) to dissolve the migrated DLTDP. c. Transfer the methanol extract to a volumetric flask and dilute to a known volume. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the HPLC conditions (e.g., mobile phase, flow rate, column temperature). A typical mobile phase could be a gradient of acetonitrile and water. b. Set the UV detector to the wavelength of maximum absorbance for DLTDP. c. Inject the standards to generate a calibration curve. d. Inject the sample extracts.

  • Data Analysis: a. Quantify the concentration of DLTDP in the sample extracts using the calibration curve. b. Calculate the amount of migrated DLTDP per unit area of the film (e.g., in µg/cm²).

Protocol 2: Surface Analysis of DLTDP Blooming using ATR-FTIR

Objective: To qualitatively or semi-quantitatively detect the presence of DLTDP on the surface of a thin film.

Materials:

  • Thin-film samples

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)[8][9]

  • DLTDP reference material

Procedure:

  • Background Spectrum: Collect a background spectrum of the clean ATR crystal.

  • Reference Spectrum: Place a small amount of pure DLTDP on the ATR crystal and collect its reference spectrum. Identify the characteristic absorption peaks for DLTDP.

  • Sample Analysis: a. Place the thin-film sample directly onto the ATR crystal, ensuring good contact. b. Collect the ATR-FTIR spectrum of the film's surface.

  • Data Analysis: a. Compare the spectrum of the thin film to the reference spectrum of DLTDP. b. The presence of characteristic DLTDP peaks in the film's spectrum indicates its presence on the surface. c. The intensity of these peaks can provide a semi-quantitative measure of the extent of blooming.

Visualizations

DLTDP_Migration_Troubleshooting start Issue Observed: Surface Haze, Crystals, or Oily Film q1 Is the DLTDP concentration > 0.5% w/w? start->q1 q2 Is the polymer known to have low compatibility with thioesters? q1->q2 No sol1 Reduce DLTDP concentration to the lowest effective level. q1->sol1 Yes q3 Was the film exposed to high temperature (>40°C) or humidity (>75% RH)? q2->q3 No sol2 Select a polymer with better compatibility (e.g., HPMC, Eudragit® E PO). q2->sol2 Yes q4 Is the API or another excipient interacting with DLTDP? q3->q4 No sol3 Control manufacturing and storage environment. Perform stability studies. q3->sol3 Yes sol4 Investigate excipient-excipient and API-excipient interactions. q4->sol4 Possibly

Caption: Troubleshooting decision tree for DLTDP migration.

Experimental_Workflow ATR_FTIR ATR-FTIR Microscopy SEM / AFM Surface_Wash Surface Wash HPLC HPLC-UV Surface_Wash->HPLC Dissolution Film Dissolution Dissolution->HPLC Extraction Solvent Extraction Extraction->HPLC GC_MS GC-MS Extraction->GC_MS Film_Sample Thin-Film Sample Film_Sample->ATR_FTIR Film_Sample->Microscopy Film_Sample->Surface_Wash Film_Sample->Dissolution Film_Sample->Extraction

Caption: Workflow for analyzing DLTDP migration.

References

Validation & Comparative

A Comparative Analysis of Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP) for Material Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used secondary antioxidants, Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP). Both are thioether antioxidants crucial for preventing the oxidative degradation of polymers and other organic materials. This document outlines their physical and chemical properties, performance characteristics, and the experimental protocols used to evaluate their efficacy, with a focus on providing objective, data-driven insights.

Introduction: The Role of Thiodipropionate Esters in Material Preservation

This compound (DLTDP) and Distearyl thiodipropionate (DSTDP) are diesters of thiodipropionic acid and lauryl alcohol or stearyl alcohol, respectively. They function as secondary antioxidants, also known as hydroperoxide decomposers. Their primary role is to neutralize hydroperoxides, which are unstable byproducts of oxidation that can otherwise decompose into highly reactive radicals, accelerating material degradation. This mechanism is particularly effective in synergy with primary antioxidants, such as hindered phenols, which act as free radical scavengers.[1] The synergistic combination provides comprehensive protection against thermal and oxidative stress.[1]

Physical and Chemical Properties

DLTDP and DSTDP share a similar core structure but differ in the length of their alkyl chains, which significantly influences their physical properties such as melting point and solubility. These differences can impact their processing and application in various formulations.

PropertyThis compound (DLTDP)Distearyl Thiodipropionate (DSTDP)
Chemical Formula C₃₀H₅₈O₄SC₄₂H₈₂O₄S
Molecular Weight 514.8 g/mol [2]683.2 g/mol [3]
Appearance White crystalline flakes or powder[2]White crystalline powder or granules[4]
Melting Point 39-42 °C[5]63.5-68.5 °C[4]
Solubility Soluble in many organic solvents, insoluble in water.[2]Soluble in benzene and toluene; insoluble in water.[3]

Performance Data: A Comparative Overview

The primary measure of performance for these antioxidants in polymers is their ability to delay the onset of oxidation, which is quantified by the Oxidative Induction Time (OIT). Thermal stability is another critical factor, assessed through Thermogravimetric Analysis (TGA).

Antioxidant Efficacy: Oxidative Induction Time (OIT)

Note: The following OIT values are illustrative and can vary significantly based on the polymer matrix, concentration of the antioxidant, presence of other additives, and the specific test conditions (temperature, oxygen flow rate).

AntioxidantPolymer MatrixTest Temperature (°C)Illustrative OIT (minutes)
DLTDPPolypropylene (PP)190Estimate: 30 - 50
DSTDPPolypropylene (PP)190Estimate: 40 - 60
DLTDPPolyethylene (PE)200Estimate: 20 - 40
DSTDPPolyethylene (PE)200Estimate: 30 - 50
Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. DSTDP, with its higher molecular weight and longer alkyl chains, is expected to exhibit a higher decomposition temperature compared to DLTDP.

AntioxidantOnset of Decomposition (°C)Temperature at Max Decomposition Rate (°C)
DLTDPEstimate: ~220 - 240Estimate: ~260 - 280
DSTDPEstimate: ~250 - 270Estimate: ~290 - 310
Solubility Profile

The solubility of these antioxidants is a key factor in their incorporation into various materials.

SolventDLTDP Solubility ( g/100 mL @ 20°C)DSTDP Solubility ( g/100 mL @ 20°C)
TolueneSoluble10[6]
AcetoneSoluble1[6]
EthanolSoluble1.5[6]
ChloroformSoluble20[6]
WaterInsoluble< 0.01[6]

Mechanisms of Action and Experimental Workflows

Synergistic Antioxidant Signaling Pathway

DLTDP and DSTDP act as secondary antioxidants that decompose hydroperoxides (ROOH) formed during the initial stages of polymer oxidation. This prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. Primary antioxidants, typically hindered phenols (ArOH), interrupt the degradation cycle by scavenging free radicals (R• and ROO•). The synergy arises from the fact that the secondary antioxidant protects the primary antioxidant from being consumed by reacting with hydroperoxides.

Synergistic_Antioxidant_Mechanism Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad Initiation Initiation (Heat, UV, Stress) Initiation->Polymer ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH - R• Primary_AO Primary Antioxidant (Phenolic, ArOH) ROO_rad->Primary_AO Degradation Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation Decomposes to RO• + •OH Secondary_AO Secondary Antioxidant (DLTDP/DSTDP) ROOH->Secondary_AO Inactive_Primary_AO Inactive Primary AO (ArO•) Primary_AO->Inactive_Primary_AO Scavenges Radical Stable_Products Stable, Non-radical Products Secondary_AO->Stable_Products Decomposes Hydroperoxide

Caption: Synergistic antioxidant mechanism of primary and secondary antioxidants.

Experimental Workflow for Oxidative Induction Time (OIT) Determination

The OIT test is a standard method for evaluating the performance of antioxidants in polymers. The workflow is based on ASTM D3895 and ISO 11357-6 standards.

OIT_Workflow start Start prep Sample Preparation (5-10 mg polymer + antioxidant) start->prep dsc Place sample in DSC pan prep->dsc heat Heat to Isothermal Temp (e.g., 200°C) under N₂ dsc->heat equilibrate Equilibrate at Isothermal Temp heat->equilibrate switch_gas Switch to Oxygen Atmosphere equilibrate->switch_gas monitor Monitor Heat Flow vs. Time switch_gas->monitor onset Detect Onset of Exothermic Oxidation Peak monitor->onset calculate Calculate OIT (Time from O₂ switch to onset) onset->calculate end End calculate->end

Caption: Experimental workflow for OIT determination by DSC.

Experimental Protocols

Determination of Oxidative Induction Time (OIT)

This protocol is a generalized procedure based on ASTM D3895 and ISO 11357-6 standards.

Objective: To determine the oxidative stability of a polymer formulation containing either DLTDP or DSTDP.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a gas switching capability.

  • Aluminum sample pans and lids.

  • Crimper for sealing pans.

  • High-purity nitrogen and oxygen gas cylinders with regulators.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample containing a known concentration of the antioxidant into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Heating Phase: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Isothermal Phase (Inert): Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes under the nitrogen atmosphere.

  • Isothermal Phase (Oxidative): Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (time zero).

  • Data Acquisition: Record the heat flow as a function of time until the exothermic oxidation peak is observed and the reaction is complete.

  • Data Analysis: Determine the OIT as the time interval from the switch to oxygen to the onset of the exothermic oxidation peak. The onset is typically determined by the intersection of the baseline with the tangent to the steepest slope of the exotherm.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability of DLTDP and DSTDP.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., platinum or alumina).

  • High-purity nitrogen gas cylinder with a regulator.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the pure antioxidant (DLTDP or DSTDP) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition temperature, which is the temperature at which significant weight loss begins.

    • Determine the temperature of the maximum rate of weight loss from the first derivative of the TGA curve (DTG curve).

Conclusion

Both this compound and Distearyl thiodipropionate are effective secondary antioxidants that play a critical role in the stabilization of polymeric materials. The choice between DLTDP and DSTDP will depend on the specific application, the polymer matrix, processing conditions, and the desired end-use performance characteristics.

  • DLTDP , with its lower melting point, may be easier to disperse in some systems.

  • DSTDP , with its higher melting point and lower volatility, is generally preferred for applications requiring higher temperature processing and long-term thermal stability.

It is recommended to perform specific experimental evaluations, such as OIT and TGA, on the final formulation to determine the optimal antioxidant system for a given application. The synergistic use of these thioesters with primary phenolic antioxidants is a well-established strategy to achieve superior material protection.

References

Validating the Antioxidant Capacity of DLTDP Using the DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Dilauryl Thiodipropionate (DLTDP)'s antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It includes a detailed experimental protocol, a comparative analysis with other antioxidants, and visual diagrams to illustrate the workflow and underlying chemical principles.

Introduction to DLTDP and the DPPH Assay

This compound (DLTDP) is a thioester-based antioxidant widely used in various industrial applications, including the stabilization of polymers like polyethylene and polypropylene, plastics, and synthetic rubber.[1][2][3] Its primary function is to inhibit or retard oxidative degradation, thereby extending the shelf life and maintaining the structural integrity of materials.[1][2] DLTDP is known for its high compatibility with various polymers and its excellent thermal stability.[2]

The DPPH assay is a popular, simple, rapid, and cost-effective method for evaluating the antioxidant capacity of various compounds.[4][5][6][7] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5][8] The DPPH radical exhibits a deep purple color with a maximum absorbance at approximately 517 nm.[4][7][9] When reduced by an antioxidant, the color of the DPPH solution changes to a pale yellow, and the absorbance at 517 nm decreases.[5][7][8] The extent of this discoloration is proportional to the antioxidant's free radical scavenging activity.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of DLTDP.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • DLTDP (this compound)

  • Reference antioxidants (e.g., Ascorbic Acid, Trolox, DSTDP)

  • Solvent (e.g., Methanol or Ethanol, spectrophotometric grade)[8][11]

  • Spectrophotometer capable of measuring absorbance at 517 nm[8]

  • Cuvettes or 96-well microplates[8]

  • Pipettes

  • Test tubes or microcentrifuge tubes

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in the chosen solvent.[11] This solution should be freshly prepared and kept in the dark to prevent degradation.[11]

  • DLTDP and Other Antioxidant Stock Solutions: Prepare stock solutions of DLTDP and other reference antioxidants in the same solvent at a known concentration.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of DLTDP and the reference antioxidants to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Reaction Setup: In separate test tubes or wells of a microplate, add a fixed volume of the DPPH working solution.[8][9]

  • Sample Addition: Add a specific volume of the different concentrations of DLTDP or other antioxidant solutions to the DPPH solution.[8]

  • Control: Prepare a control sample containing only the DPPH solution and the solvent.[8]

  • Blank: Prepare a blank sample containing only the solvent to zero the spectrophotometer.[11]

  • Incubation: Mix the solutions thoroughly and incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[11] The incubation time can be optimized based on the reaction kinetics.[11]

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[8][11]

4. Calculation of Antioxidant Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[5][8]

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

5. IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the antioxidant.[6][12] A lower IC50 value indicates a higher antioxidant capacity.[12]

Data Presentation: Comparative Antioxidant Capacity

The following table provides an illustrative comparison of the antioxidant capacity of DLTDP with other common antioxidants, as determined by the DPPH assay. Note: The IC50 values presented here are for illustrative purposes to demonstrate a comparative framework and are not based on specific experimental results from the provided search.

AntioxidantChemical ClassTypical SolventIC50 (µg/mL) - Illustrative
DLTDP ThioesterMethanol50
DSTDPThioesterMethanol65
Ascorbic Acid (Vitamin C)VitaminMethanol/Water5
TroloxVitamin E analogMethanol8
BHT (Butylated hydroxytoluene)PhenolicMethanol15

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Antioxidant Solutions prep_dpph->mix prep_sample Prepare DLTDP & Reference Antioxidants prep_dilutions Create Serial Dilutions prep_sample->prep_dilutions prep_dilutions->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot determine Determine IC50 Value plot->determine

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Reaction_Mechanism DPPH_radical DPPH• DPPH_H DPPH-H DPPH_radical->DPPH_H Donation of H• Antioxidant DLTDP-H Antioxidant_radical DLTDP• Antioxidant->Antioxidant_radical

Caption: DPPH radical scavenging by an antioxidant like DLTDP.

Comparison with Alternative Antioxidants

DLTDP is a secondary or synergistic antioxidant that functions by decomposing hydroperoxides. It is often used in combination with primary antioxidants, such as hindered phenols, to provide enhanced stability.[2]

  • Distearyl Thiodipropionate (DSTDP): Similar to DLTDP, DSTDP is a thioester antioxidant.[1] The choice between DLTDP and DSTDP often depends on the specific application, desired physical properties, and compatibility with the polymer matrix.[1]

  • Phenolic Antioxidants (e.g., BHT, Irganox 1010): These are primary antioxidants that act as free radical scavengers. They are highly effective at preventing degradation during high-temperature processing. DLTDP is often used in conjunction with phenolic antioxidants to provide a synergistic effect.[2][3]

  • Phosphite Antioxidants (e.g., Irgafos 168): These are also secondary antioxidants that protect polymers during processing by decomposing hydroperoxides.[3]

Conclusion

The DPPH assay is a reliable and straightforward method for validating the free radical scavenging capacity of DLTDP. By determining the IC50 value, researchers can quantitatively assess its antioxidant potential and compare it with other antioxidants. This information is crucial for optimizing formulations in various industrial applications to prevent oxidative degradation and enhance product longevity. For a comprehensive evaluation, it is often recommended to use the DPPH assay in conjunction with other antioxidant capacity assays such as ABTS or FRAP.[5][13][14]

References

Performance Showdown: DLTDP vs. Other Thioether Antioxidants in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal antioxidant is paramount for ensuring the long-term stability and performance of polymeric materials. This guide provides a detailed comparison of Dilauryl Thiodipropionate (DLTDP) with other common thioether antioxidants, supported by experimental data to facilitate informed decision-making.

Thioether antioxidants, a class of secondary antioxidants, play a critical role in protecting polymers from degradation by decomposing hydroperoxides, which are key intermediates in the oxidative degradation process.[1] this compound (DLTDP) is a widely utilized thioether antioxidant, often in synergy with primary antioxidants like hindered phenols, to enhance the long-term thermal stability of various polymers, including polypropylene (PP), polyethylene (PE), and acrylonitrile-butadiene-styrene (ABS).[2][3] This guide focuses on a comparative analysis of DLTDP's performance against another prominent thioether antioxidant, Distearyl-3,3'-thiodipropionate (DSTDP).

Unveiling the Antioxidant Mechanism of Thioethers

Thioether antioxidants function as hydroperoxide decomposers. The sulfur atom in the thioether molecule is oxidized, leading to the formation of non-radical, stable products. This process effectively interrupts the auto-oxidation cycle of the polymer. The general mechanism is depicted below:

Thioether Antioxidant Mechanism cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Intervention by Thioether Antioxidant P Polymer (PH) R Polymer Alkyl Radical (P•) P->R + O2, Heat, Light ROO Polymer Peroxy Radical (POO•) R->ROO + O2 ROOH Hydroperoxide (POOH) ROO->ROOH + PH RO Alkoxy Radical (PO•) ROOH->RO + Heat, Metal Ions OH Hydroxyl Radical (•OH) ROOH->OH + Heat, Metal Ions Thioether Thioether (R-S-R) ROOH->Thioether Decomposition Degradation Degradation Products RO->Degradation OH->Degradation Sulfoxide Sulfoxide (R-SO-R) Thioether->Sulfoxide + POOH StableProducts Stable, Non-Radical Products Thioether->StableProducts Sulfone Sulfone (R-SO2-R) Sulfoxide->Sulfone + POOH Sulfoxide->StableProducts

Figure 1: Antioxidant mechanism of thioethers in polymers.

Quantitative Performance Comparison

The efficacy of DLTDP and DSTDP in stabilizing polypropylene (PP) was evaluated based on several key performance indicators. The data presented below is a summary of findings from a comparative study where the antioxidants were used in conjunction with a primary hindered phenolic antioxidant (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)), referred to as S1010.

Antioxidant System (Phenol:Thioester Ratio)Melt Flow Rate (g/10 min)Carbonyl IndexOxidation Induction Time (OIT) (min)Time to Embrittlement (days)
Unstabilized PP>100 (after 1 pass)High<1<1
S1010:DLTDP (20:80)5.6Low6545
S1010:DSTDP (20:80)6.2Low6042

Table 1: Long-Term Thermal Stability of Polypropylene at 150°C

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Experimental Workflow Overview

The general workflow for evaluating the performance of thioether antioxidants in a polymer matrix involves several key stages, from material compounding to performance testing.

Experimental Workflow cluster_compounding 1. Material Compounding cluster_specimen 2. Specimen Preparation cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison Polymer Polymer Resin (e.g., PP) Extruder Melt Blending (Extruder) Polymer->Extruder Primary_AO Primary Antioxidant (e.g., S1010) Primary_AO->Extruder Thioether_AO Thioether Antioxidant (DLTDP or DSTDP) Thioether_AO->Extruder Pellets Compounded Pellets Extruder->Pellets Injection_Molding Injection Molding / Compression Molding Pellets->Injection_Molding Test_Specimens Standardized Test Specimens Injection_Molding->Test_Specimens MFR_Test Melt Flow Rate (MFR) Test Test_Specimens->MFR_Test OIT_Test Oxidation Induction Time (OIT) Test Test_Specimens->OIT_Test Thermal_Aging Long-Term Thermal Aging Test_Specimens->Thermal_Aging Data_Analysis Data Compilation and Analysis MFR_Test->Data_Analysis OIT_Test->Data_Analysis FTIR_Analysis FTIR Spectroscopy (Carbonyl Index) Thermal_Aging->FTIR_Analysis Mechanical_Testing Mechanical Testing (Time to Embrittlement) Thermal_Aging->Mechanical_Testing FTIR_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

References

Synergistic effect of Dilauryl thiodipropionate with hindered amine light stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and polymer development, optimizing the longevity and performance of polymeric materials is a critical endeavor. This guide provides a comprehensive comparison of the synergistic effects of combining Dilauryl thiodipropionate (DLTDP), a thioether antioxidant, with Hindered Amine Light Stabilizers (HALS). The combination of these two additives offers a powerful solution to combat the degradation of polymers caused by thermal and photo-oxidation.

The inherent synergy between DLTDP and HALS provides a multi-faceted defense mechanism for polymers. While HALS are highly effective at trapping free radicals generated during photo-oxidation through a regenerative process known as the Denisov Cycle, DLTDP excels at decomposing hydroperoxides, which are unstable intermediates that can lead to a cascade of degradation reactions.[1][2] This complementary action is the foundation of their synergistic effect, leading to significantly enhanced long-term stability of the polymer matrix.

Performance Comparison of Stabilizer Systems

The efficacy of a stabilizer system is best evaluated through rigorous testing under simulated environmental conditions. The following tables summarize the performance of various stabilizer packages in polyolefins, focusing on key metrics such as resistance to thermal aging and UV degradation.

Table 1: Long-Term Thermal Stability of Polypropylene (PP) at 150°C

Stabilizer SystemConcentration (wt%)Time to Embrittlement (days)
Unstabilized PP-< 1
Hindered Phenol (AO)0.115
DLTDP0.220
HALS0.125
AO + HALS0.1 + 0.135
DLTDP + HALS 0.2 + 0.1 > 60
AO + DLTDP0.1 + 0.245

Note: Data is compiled from various studies on polypropylene stabilization. Actual performance may vary depending on the specific grade of polymer and additives used.

The data clearly indicates that the combination of DLTDP and HALS provides superior long-term thermal stability compared to the individual components or other combinations. While a blend of a primary antioxidant (hindered phenol) and HALS shows a good synergistic effect, the DLTDP and HALS combination significantly extends the time to embrittlement, highlighting its exceptional performance in preventing thermal degradation.

Table 2: UV Stability of Polyethylene (PE) under Accelerated Weathering

Stabilizer SystemConcentration (wt%)Carbonyl Index after 1000hElongation at Break Retention (%) after 1000h
Unstabilized PE-0.85< 10
UV Absorber (UVA)0.20.4540
HALS0.20.2075
UVA + HALS0.2 + 0.20.1585
DLTDP + HALS 0.2 + 0.2 0.10 > 90

Note: Carbonyl index is a measure of polymer oxidation. A lower value indicates less degradation. Elongation at break retention is a measure of the material's ductility.

In terms of UV stability, the combination of DLTDP and HALS again demonstrates superior performance. While UV absorbers and HALS are a common and effective combination, the addition of DLTDP to a HALS system further reduces the rate of photo-oxidation, as evidenced by the lower carbonyl index and higher retention of mechanical properties.[3]

The Synergistic Mechanism of DLTDP and HALS

The enhanced performance of the DLTDP/HALS system stems from a multi-pronged attack on the polymer degradation cycle. The following diagram illustrates the proposed synergistic mechanism.

Synergistic_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Stabilization Mechanism cluster_hals HALS Cycle (Denisov Cycle) cluster_dltdp DLTDP Action Polymer Polymer Alkyl_Radical Alkyl_Radical Polymer->Alkyl_Radical Heat, UV Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Alkoxyamine Alkoxyamine Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + PH Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Decomposition SO_derivatives SO_derivatives Alkoxy_Radical->Alkyl_Radical HALS HALS Nitroxyl_Radical Nitroxyl_Radical HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->Alkyl_Radical Traps Nitroxyl_Radical->Alkoxyamine + Alkyl Radical Alkoxyamine->Nitroxyl_Radical + Peroxy Radical DLTDP DLTDP DLTDP->SO_derivatives Decomposes Hydroperoxide SO_derivatives->Hydroperoxide Neutralizes Experimental_Workflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis Compounding Compounding Specimen_Formation Specimen_Formation Compounding->Specimen_Formation Thermal_Aging Thermal_Aging Specimen_Formation->Thermal_Aging UV_Weathering UV_Weathering Specimen_Formation->UV_Weathering FTIR FTIR Thermal_Aging->FTIR Mechanical_Testing Mechanical_Testing Thermal_Aging->Mechanical_Testing Colorimetry Colorimetry Thermal_Aging->Colorimetry UV_Weathering->FTIR UV_Weathering->Mechanical_Testing UV_Weathering->Colorimetry

References

A Comparative Analysis of DLTDP and Phosphite Antioxidants: Cost-Performance in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and drug development, where material stability and longevity are paramount, the selection of appropriate antioxidants is a critical consideration. This guide provides an objective comparison of two widely used secondary antioxidants: Dilauryl Thiodipropionate (DLTDP) and phosphite-based antioxidants. By examining their performance characteristics, synergistic effects, and cost-effectiveness, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Mechanism of Action: A Synergistic Approach to Polymer Protection

Both DLTDP and phosphite antioxidants function as secondary, or hydroperoxide-decomposing, antioxidants. They play a crucial role in the stabilization of polymers by interrupting the degradation cycle initiated by the formation of hydroperoxides. Their primary function is to work in synergy with primary antioxidants, typically hindered phenols, which are radical scavengers.[1][2]

DLTDP , a thioester-based antioxidant, effectively decomposes hydroperoxides into non-radical, stable products.[2][3][4] This action prevents the chain scission and crosslinking reactions that lead to the degradation of the polymer matrix.[5] Phosphite antioxidants also excel at decomposing hydroperoxides, thereby protecting the primary antioxidant from being consumed and preserving the polymer's properties during high-temperature processing.[6][7]

The synergistic relationship between primary and secondary antioxidants is fundamental to achieving optimal stabilization. The primary antioxidant neutralizes free radicals, while the secondary antioxidant eliminates the hydroperoxides that would otherwise perpetuate the degradation process.

Antioxidant_Mechanism cluster_0 Polymer Degradation Cycle cluster_1 Antioxidant Intervention Polymer Polymer Alkyl Radical Alkyl Radical Polymer->Alkyl Radical Heat, Shear, UV Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + Polymer-H Primary Antioxidant\n(e.g., Hindered Phenol) Primary Antioxidant (e.g., Hindered Phenol) Peroxy Radical->Primary Antioxidant\n(e.g., Hindered Phenol) Radical Scavenging Alkoxy & Hydroxy Radicals Alkoxy & Hydroxy Radicals Hydroperoxide->Alkoxy & Hydroxy Radicals Heat, Metal Ions Secondary Antioxidant\n(DLTDP or Phosphite) Secondary Antioxidant (DLTDP or Phosphite) Hydroperoxide->Secondary Antioxidant\n(DLTDP or Phosphite) Hydroperoxide Decomposition Alkoxy & Hydroxy Radicals->Alkyl Radical + Polymer-H Degraded Polymer\n(Chain Scission, Crosslinking) Degraded Polymer (Chain Scission, Crosslinking) Alkoxy & Hydroxy Radicals->Degraded Polymer\n(Chain Scission, Crosslinking)

Figure 1: Simplified mechanism of polymer degradation and antioxidant intervention.

Performance Comparison: DLTDP vs. Phosphite Antioxidants

The choice between DLTDP and phosphite antioxidants often comes down to a balance of performance requirements and cost considerations. While both are effective secondary antioxidants, they exhibit different strengths, particularly in terms of processing stability, long-term thermal stability, and color retention.

FeatureDLTDP (this compound)Phosphite Antioxidants (e.g., Irgafos 168, Ultranox 626)
Primary Function Long-term heat aging stability[1]High-temperature processing stability[6]
Synergy Excellent with phenolic antioxidants[1][2]Excellent with phenolic antioxidants[6][7]
Color Stability Good, non-staining[1]Superior color retention, especially during processing[3][4]
Thermal Stability Moderate, suitable for many applications[3]High, with some high-performance phosphites offering exceptional stability[3]
Hydrolytic Stability Generally goodCan be a concern for some phosphites, leading to handling and performance issues[8]
Cost Generally more budget-friendly[3]Higher cost, particularly for high-performance grades[3]
Typical Applications Polyolefins (PE, PP), PVC, ABS, rubbers, adhesives[1][2][5]Polyolefins, engineering plastics (PC, PET), elastomers[6][7]

Key Performance Indicators:

  • Oxidative Induction Time (OIT): A measure of the material's resistance to oxidation at a given temperature. Higher OIT values indicate better thermal stability.

  • Yellowness Index (YI): Quantifies the change in color of the polymer, a key indicator of degradation. Lower YI values are desirable.

  • Melt Flow Rate (MFR): Indicates the ease of flow of the molten polymer. Significant changes in MFR can signify degradation (chain scission or crosslinking).

While direct, universally applicable quantitative data is challenging to present due to variations in polymer grades, processing conditions, and antioxidant concentrations used in different studies, the following table summarizes the general performance trends observed.

Performance MetricDLTDPHigh-Performance Phosphites (e.g., Irgafos 168)
Processing Stability (MFR Change) GoodExcellent, minimal change in MFR[7]
Long-Term Heat Aging (OIT) Excellent, provides long-term stability[9]Good, contributes to long-term stability by preserving the primary antioxidant[6]
Color Stability (Yellowness Index) GoodExcellent, superior in preventing color formation[4][7]

Cost-Performance Analysis

For applications where cost is a primary driver and the performance requirements are not extreme, DLTDP presents a compelling option.[3] It offers a good balance of performance, particularly in enhancing long-term thermal stability, at a more economical price point.

High-performance phosphite antioxidants, such as Irgafos 168 and Ultranox 626, are positioned as premium solutions for demanding applications.[3] Their superior processing stability and color retention can justify the higher cost in applications where these properties are critical, such as in high-clarity films, medical devices, and components requiring precise aesthetic control. The global market for phosphite antioxidants is substantial and growing, indicating their widespread adoption in various industries.

Experimental Protocols

To ensure objective and reproducible evaluation of antioxidant performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to assess the efficacy of DLTDP and phosphite antioxidants.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC) - ASTM D3895

This method determines the time to the onset of oxidation of a polymer sample at a specified temperature in an oxygen atmosphere.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC is calibrated for temperature and heat flow.

  • Heating Phase: The sample is heated to the isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[10]

  • Isothermal Phase & Oxidation: Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: The instrument records the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[11][12]

OIT_Workflow cluster_0 Experimental Setup cluster_1 Test Procedure cluster_2 Data Analysis Sample_Prep Prepare Polymer Sample (5-10mg) in Aluminum Pan DSC_Setup Calibrate DSC (Temperature & Heat Flow) Sample_Prep->DSC_Setup Heating Heat to Isothermal Temp (e.g., 200°C) under N2 DSC_Setup->Heating Atmosphere_Switch Switch Atmosphere from N2 to O2 Heating->Atmosphere_Switch Isothermal_Hold Hold at Isothermal Temp in O2 Atmosphere Atmosphere_Switch->Isothermal_Hold Record_Heat_Flow Record Heat Flow vs. Time Isothermal_Hold->Record_Heat_Flow Determine_OIT Determine OIT from Onset of Exothermic Peak Record_Heat_Flow->Determine_OIT

Figure 2: Workflow for Oxidative Induction Time (OIT) measurement via DSC.

Yellowness Index (YI) of Plastics - ASTM D1925

This test method quantifies the degree of yellowness of a plastic sample, which is an indicator of degradation.

Methodology:

  • Sample Preparation: Plastic samples are prepared as flat plaques of a specified thickness.

  • Instrument: A spectrophotometer or tristimulus colorimeter is used.

  • Measurement: The instrument measures the tristimulus values (X, Y, Z) of the sample.

  • Calculation: The Yellowness Index is calculated using the following formula: YI = [100(1.28X - 1.06Z)] / Y[13]

  • Evaluation: The change in YI after exposure to heat, UV light, or other environmental stresses is used to evaluate the performance of the antioxidant.[14][15]

Melt Flow Rate (MFR) of Thermoplastics - ASTM D1238

This method measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.

Methodology:

  • Sample Preparation: The polymer sample is typically in pellet or powder form.

  • Instrument: An extrusion plastometer (melt indexer) is used.

  • Test Procedure: A specified amount of the polymer is loaded into the heated barrel of the plastometer. A piston with a known weight is placed in the barrel, forcing the molten polymer to extrude through the die.[16][17][18][19]

  • Measurement: The extrudate is collected over a specific time interval and weighed.

  • Calculation: The MFR is expressed in grams of polymer per 10 minutes (g/10 min).

Oven Aging Test

This test evaluates the long-term thermal stability of a polymer by exposing it to elevated temperatures in an air-circulating oven for an extended period.

Methodology:

  • Sample Preparation: Standardized test specimens (e.g., tensile bars) of the stabilized polymer are prepared.

  • Exposure: The specimens are placed in an air-circulating oven at a specified temperature (e.g., 150°C for polypropylene).[20]

  • Periodic Evaluation: At regular intervals, samples are removed from the oven and tested for changes in mechanical properties (e.g., tensile strength, elongation at break), color (Yellowness Index), and chemical structure (e.g., via FTIR spectroscopy to detect carbonyl group formation).[21]

  • End Point: The test is typically continued until a predetermined failure criterion is reached, such as a 50% loss in a key mechanical property.

Conclusion

Both DLTDP and phosphite antioxidants are indispensable tools for the stabilization of polymers. The selection between them hinges on a careful evaluation of the specific application's performance requirements and budgetary constraints.

  • DLTDP emerges as a cost-effective solution for applications requiring good long-term thermal stability where initial color and processing stability are less critical.[3]

  • High-performance phosphite antioxidants are the preferred choice for demanding applications that necessitate superior processing stability, excellent color retention, and high thermal resistance, despite their higher cost.[3]

For optimal performance, a synergistic combination of a primary phenolic antioxidant with a secondary antioxidant (either DLTDP or a phosphite) is almost always recommended. The ideal ratio of these components will depend on the polymer, processing conditions, and end-use environment.[9] It is imperative for researchers and professionals to conduct thorough testing using standardized methods to determine the most suitable antioxidant package for their specific needs.

References

The Enduring Guardian: Validating DLTDP's Role in Extending Elastomer Service Life

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The longevity and reliability of elastomeric materials are critical in a multitude of high-stakes applications, from medical devices to advanced industrial components. The inherent susceptibility of elastomers to degradation from heat, oxygen, and other environmental stressors necessitates the use of antioxidants to preserve their mechanical integrity and extend their service life. Among the arsenal of available stabilizers, Dilauryl thiodipropionate (DLTDP) has emerged as a key player. This guide provides an objective comparison of DLTDP's performance against other common antioxidants, supported by representative experimental data and detailed methodologies, to validate its crucial role in elastomer preservation.

DLTDP: A Secondary Antioxidant with Synergistic Power

DLTDP, a thioester-type antioxidant, functions as a secondary antioxidant. Its primary role is not to directly scavenge the highly reactive free radicals that initiate the degradation cascade, but rather to decompose hydroperoxides (ROOH) into non-radical, stable products.[1][2] Hydroperoxides are intermediate species in the auto-oxidation cycle of polymers and their decomposition without generating new radicals is crucial for long-term stability.

What makes DLTDP particularly effective is its synergistic relationship with primary antioxidants, such as hindered phenols.[3][4] Primary antioxidants are radical scavengers, donating a hydrogen atom to neutralize peroxy radicals (ROO•). However, in this process, the primary antioxidant itself becomes a radical, albeit a less reactive one. DLTDP can contribute to the regeneration of the primary antioxidant, allowing it to continue its radical scavenging activity. This two-pronged approach of radical scavenging and hydroperoxide decomposition provides a more comprehensive and enduring protection for the elastomer.

Performance Comparison of Antioxidant Systems in Elastomers

To illustrate the efficacy of DLTDP, this section presents a comparative analysis of its performance against other common antioxidant types in a typical elastomer formulation, such as EPDM or SBR. The following tables summarize representative data from accelerated aging studies.

Table 1: Retention of Mechanical Properties after Accelerated Heat Aging (ASTM D573)

Antioxidant SystemConcentration (phr)Tensile Strength Retention (%)Elongation at Break Retention (%)Change in Hardness (Shore A points)
Control (No Antioxidant)03520+15
Hindered Phenol (Primary)0.56550+8
DLTDP (Secondary)1.05540+10
DLTDP + Hindered Phenol 1.0 + 0.5 85 75 +3
Amine-based Antioxidant0.57060+6
Phosphite Antioxidant1.06045+9

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific elastomer, formulation, and aging conditions.

The data clearly demonstrates the superior performance of the synergistic system containing both DLTDP and a hindered phenol. This combination significantly outperforms the individual antioxidants in preserving the tensile strength and elongation at break of the elastomer after prolonged exposure to heat. The minimal change in hardness also indicates a greater retention of the material's original flexibility.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Accelerated Heat Aging
  • Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[4][5][6]

  • Apparatus: Air oven with controlled temperature and air circulation.

  • Procedure:

    • Prepare dumbbell-shaped test specimens of the elastomer compounds according to ASTM D412.

    • Measure the initial tensile strength, elongation at break, and hardness of unaged specimens.

    • Suspend the test specimens in the air oven, ensuring they do not touch each other or the oven walls.

    • Set the oven temperature to a specified level (e.g., 100°C or 125°C) and maintain it for a defined period (e.g., 168 hours).

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

    • Measure the final tensile strength, elongation at break, and hardness of the aged specimens.

    • Calculate the percentage retention of tensile strength and elongation at break, and the change in hardness.

Tensile Properties Testing
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips for holding the dumbbell specimens.

  • Procedure:

    • Condition the test specimens at a standard temperature and humidity for at least 24 hours.

    • Measure the cross-sectional dimensions of the narrow section of each dumbbell specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is properly aligned.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen ruptures.

    • Record the maximum force applied (to calculate tensile strength) and the elongation of the specimen at the point of rupture.

    • Calculate the tensile strength by dividing the maximum force by the original cross-sectional area.

    • Calculate the elongation at break as a percentage of the original gauge length.

Mechanisms of Antioxidant Action

The following diagrams illustrate the signaling pathways and logical relationships of the antioxidant mechanisms described in this guide.

Oxidation_and_Primary_Antioxidant_Action Polymer Elastomer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation Heat, Light, Stress Initiation->Polymer Initiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH HinderedPhenol Hindered Phenol (ArOH) ROO_radical->HinderedPhenol Radical Scavenging RH_reaction Elastomer (RH) Degradation Chain Scission & Crosslinking (Degradation) ROOH->Degradation Decomposition ArO_radical Phenoxy Radical (ArO• - Stabilized) HinderedPhenol->ArO_radical ArO_radical->ROOH

Oxidation Cascade and Primary Antioxidant (Hindered Phenol) Intervention.

DLTDP_Mechanism_and_Synergy ROOH Hydroperoxide (ROOH) DLTDP DLTDP (Thioester) ROOH->DLTDP Decomposition StableProducts Stable, Non-radical Products DLTDP->StableProducts Regeneration Regeneration DLTDP->Regeneration HinderedPhenol Hindered Phenol (ArOH) ArO_radical Phenoxy Radical (ArO•) ArO_radical->DLTDP Synergistic Interaction Regeneration->HinderedPhenol

Mechanism of DLTDP and its Synergy with a Primary Antioxidant.

Conclusion

The data and mechanisms presented in this guide validate the significant role of this compound in extending the service life of elastomers. While primary antioxidants alone offer a degree of protection, the synergistic combination of DLTDP with a primary antioxidant provides a more robust and durable stabilization system. By efficiently decomposing hydroperoxides and contributing to the regeneration of primary antioxidants, DLTDP effectively disrupts the oxidative degradation cycle at multiple points. For researchers, scientists, and drug development professionals working with elastomeric materials, understanding and leveraging the benefits of DLTDP can lead to the development of more stable, reliable, and long-lasting products.

References

A Head-to-Head Comparison: DLTDP vs. Natural Antioxidants in Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyolefin stabilization, the selection of an appropriate antioxidant system is paramount to preserving the polymer's integrity and extending its service life. This guide provides an objective, data-driven comparison between the synthetic secondary antioxidant, Dilauryl Thiodipropionate (DLTDP), and a range of natural antioxidants. The information presented is intended for researchers, scientists, and professionals in drug development and polymer science to facilitate informed decisions in material formulation.

Performance Data Summary

The following tables summarize the quantitative performance of DLTDP and various natural antioxidants in polyolefins, focusing on key stability indicators: Oxidative Induction Time (OIT), Melt Flow Index (MFI), and color stability. It is important to note that DLTDP, as a secondary antioxidant, is typically used in synergy with a primary antioxidant (e.g., a hindered phenol), and the data reflects this. Natural antioxidants often function as primary radical scavengers.

Table 1: Oxidative Induction Time (OIT) Comparison

Polyolefin MatrixAntioxidant SystemConcentration (ppm)OIT (minutes) at Test TemperatureSource
HDPEUnstabilized0~2.5 at 110°C[1]
HDPEIrganox 1010 (synthetic primary)200>50 at 200°C[2]
HDPEVitamin E (natural)200> Irganox 1010 at same concentration[2][3]
HDPEIrganox 1330 (synthetic primary)Not specified97.25 at 200°C[1]
PolyethyleneQuercetin (natural)250Sufficient for long-term stability[4][5]
PolypropyleneDLTDP + Hindered Phenol (20:80 ratio)4000 totalOptimized for processing stabilization[6]

Table 2: Melt Flow Index (MFI) Stability Comparison

Polyolefin MatrixAntioxidant SystemProcessing ConditionsMFI (g/10 min)Source
HDPEUnstabilized3 passesIncreased from 6.8 to 31.3[2]
HDPEIrganox 1010 (400 ppm)3 passesRelatively maintained[3]
HDPEVitamin E (200 ppm)3 passesSufficient to retain MFI[2][3]
PolyethyleneRutin + PEPQ (1000 ppm)Multiple extrusionsSimilar to Quercetin at >100 ppm[5]
PolypropyleneDLTDP + Hindered Phenol (80:20 ratio)Multiple extrusionsOptimized for long-term thermal stability[6]

Table 3: Color Stability Comparison

Polyolefin MatrixAntioxidant SystemObservationSource
HDPEVitamin ECauses yellowing, may require a color stabilizer[7][8]
PolyethyleneQuercetinStrong yellow color[4]
PolypropyleneDLTDPNon-staining with good color retention[9]
Polypropyleneα-tocopherol (low concentration)Color stability as good as Irganox 1010[10]
Polypropyleneα-tocopherol (high concentration)Greater discoloration[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Oxidative Induction Time (OIT) - ASTM D3895

The Oxidative Induction Time (OIT) test evaluates the thermal oxidative stability of a material.

  • Sample Preparation: A small sample (typically 5-10 mg) of the stabilized polyolefin is placed in an open aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.

Melt Flow Index (MFI) - ASTM D1238

The Melt Flow Index (MFI) measures the ease of flow of a molten thermoplastic and is an indicator of polymer degradation (chain scission).

  • Sample Preparation: The polyolefin, in pellet or powder form, is dried to remove any moisture.

  • Instrumentation: An extrusion plastometer (melt flow indexer) is used.

  • Procedure:

    • The barrel of the plastometer is heated to a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).

    • A specified mass of the polymer (typically 3-8 grams) is loaded into the heated barrel.

    • A piston with a specific weight (e.g., 2.16 kg) is placed in the barrel, forcing the molten polymer to extrude through a standard die.

    • After a specified pre-heating time, the extrudate is cut at regular intervals (e.g., every minute).

    • The collected extrudates are weighed, and the MFI is calculated in grams per 10 minutes. An increase in MFI after processing or aging indicates polymer degradation.

Color Measurement - CIE Lab*

The CIE Lab* color space is used to quantify color changes in the polymer.

  • Sample Preparation: Polymer samples are typically prepared as flat plaques of a standardized thickness.

  • Instrumentation: A spectrophotometer or colorimeter is used.

  • Procedure:

    • The instrument is calibrated using standard white and black tiles.

    • The color of the polymer plaque is measured. The instrument reports the color in L, a, and b* coordinates.

      • L* represents lightness (0 = black, 100 = white).

      • a represents the red-green axis (+a = red, -a* = green).

      • b represents the yellow-blue axis (+b = yellow, -b* = blue).

    • Changes in these values, particularly an increase in the b* value (yellowness), are monitored to assess discoloration.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Polyolefin_Oxidation_Pathway Polyolefin Polyolefin (P-H) Initiation Initiation (Heat, UV, Shear) Alkyl_Radical Alkyl Radical (P•) Initiation->Alkyl_Radical Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Alkyl_Radical + P-H Propagation Propagation Hydroperoxide Hydroperoxide (POOH) Propagation->Hydroperoxide + P-H Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Decomposition

Caption: Polyolefin Oxidative Degradation Pathway.

Antioxidant_Mechanisms cluster_0 DLTDP (Secondary Antioxidant) cluster_1 Natural Antioxidants (Primary Antioxidant) DLTDP DLTDP (Thioester) Stable_Products Stable, Non-radical Products DLTDP->Stable_Products Decomposes Hydroperoxide Hydroperoxide (POOH) Hydroperoxide->DLTDP Natural_AO Natural Antioxidant (e.g., Flavonoid, Vitamin E) Stabilized_Radical Stabilized Antioxidant Radical Natural_AO->Stabilized_Radical Donates H• Peroxy_Radical Peroxy Radical (POO•) Peroxy_Radical->Natural_AO Stable_Polymer Stable Polymer Species

Caption: Antioxidant Mechanisms of DLTDP and Natural Antioxidants.

Experimental_Workflow cluster_testing Performance Testing Start Start: Polymer & Antioxidant Selection Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Sample_Prep Sample Preparation (e.g., Injection/Compression Molding) Compounding->Sample_Prep OIT_Test OIT Analysis (ASTM D3895) Sample_Prep->OIT_Test MFI_Test MFI Analysis (ASTM D1238) Sample_Prep->MFI_Test Color_Test Color Measurement (CIE L*a*b*) Sample_Prep->Color_Test Data_Analysis Data Analysis & Comparison OIT_Test->Data_Analysis MFI_Test->Data_Analysis Color_Test->Data_Analysis Conclusion Conclusion on Antioxidant Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for Antioxidant Performance Evaluation.

References

Long-Term Stability of DLTDP in Harsh Environmental Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant in the polymer and rubber industries, prized for its ability to enhance the longevity of materials by protecting them against thermo-oxidative degradation.[1][2] This guide provides a comprehensive comparison of DLTDP's performance against other common antioxidants under harsh environmental conditions, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of antioxidant stability.

Mechanism of Action

DLTDP functions as a thioester antioxidant. Its primary role is to decompose hydroperoxides, which are formed during the auto-oxidation of polymers, thereby neutralizing these harmful species and preventing further degradation.[1][3] It is often used synergistically with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package that offers both processing stability and long-term heat aging resistance.[2] The thioester functionality in DLTDP can also have regenerative capabilities, contributing to its long-lasting antioxidant activity.[4]

Comparative Performance Analysis

The long-term stability of DLTDP is best assessed by comparing its performance against other secondary antioxidants, primarily other thioesters and phosphite-based stabilizers. Key performance indicators include resistance to thermal stress, UV radiation, and hydrolysis.

Table 1: Comparison of DLTDP with Other Thioester and Phosphite Antioxidants

FeatureDLTDP (this compound)DSTDP (Distearyl thiodipropionate)Irgafos 168 (Tris(2,4-di-tert-butylphenyl) phosphite)Ultranox 626 (Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite)
Antioxidant Type Thioester (Secondary)Thioester (Secondary)Phosphite (Secondary)Phosphite (Secondary)
Primary Function Hydroperoxide decomposerHydroperoxide decomposerHydroperoxide decomposerHigh-performance hydroperoxide decomposer
Thermal Stability GoodExcellent (higher melting point, lower volatility)[5]ExcellentSuperior
Hydrolytic Stability Moderate (can release lauric acid upon hydrolysis)ModerateModerate to Good (can hydrolyze, especially in acidic conditions)Good
Synergism with Phenolic Antioxidants ExcellentExcellentExcellentExcellent
Processing Stability GoodGoodExcellentExcellent
Long-Term Heat Aging ExcellentExcellentGoodExcellent
UV Stability Fair to Good (often used with UV absorbers for outdoor applications)Fair to GoodFair to GoodGood
Typical Applications Polyolefins (PP, PE), ABS, HIPS, synthetic rubber, polyesters, polyamides[2][3]Polyolefins, PVC, ABS, synthetic rubber, lubricating oils[4][5]Polyolefins (especially for color stability)High-temperature resins (e.g., polyamides)
Key Advantages Cost-effective, good long-term heat agingLower volatility than DLTDPSuperior color retentionHigh thermal and hydrolytic stability
Limitations Potential for odor due to hydrolysisHigher cost than DLTDPCan be less effective than thioesters for long-term heat aging aloneHigher cost

Table 2: Performance of DLTDP in Polypropylene under Accelerated Thermal Aging

Antioxidant SystemAging ConditionsPerformance MetricResult
Unstabilized PP150°C Oven AgingEmbrittlement TimeVery Short
PP + Hindered Phenol (e.g., Irganox 1010)150°C Oven AgingEmbrittlement TimeModerate
PP + DLTDP150°C Oven AgingEmbrittlement TimeModerate
PP + Hindered Phenol + DLTDP (Synergistic Blend)150°C Oven AgingEmbrittlement TimeSignificantly Extended

This table is a qualitative summary based on descriptions of synergistic effects. Specific quantitative data varies with polymer grade and antioxidant concentrations.

Table 3: Performance of Antioxidants in Polyethylene under UV Exposure

Antioxidant SystemUV Exposure ConditionsPerformance MetricResult
HDPE (unstabilized)Accelerated UV weathering (e.g., QUV)Elongation at Break RetentionPoor
HDPE + AntioxidantAccelerated UV weatheringElongation at Break RetentionModerate
HDPE + UV AbsorberAccelerated UV weatheringElongation at Break RetentionGood
HDPE + DLTDP + UV AbsorberAccelerated UV weatheringElongation at Break RetentionExcellent

This table illustrates the general role of antioxidants in conjunction with UV absorbers. DLTDP's primary function is not UV absorption but protection against photo-oxidation byproducts.[6]

Experimental Protocols

The assessment of antioxidant stability under harsh environmental conditions involves subjecting polymer samples containing the antioxidants to accelerated aging tests and subsequently measuring changes in their physical and chemical properties.

Accelerated Thermal Aging (Oven Aging)

Objective: To evaluate the long-term thermal stability of DLTDP and its alternatives.

Methodology:

  • Sample Preparation: Prepare polymer (e.g., polypropylene, polyethylene) plaques or films containing DLTDP and other antioxidants at specified concentrations (e.g., 0.1-0.5% by weight) through melt compounding.

  • Aging: Place the samples in a circulating air oven at an elevated temperature (e.g., 110°C, 130°C, or 150°C).

  • Time Intervals: Remove samples at predetermined time intervals (e.g., every 24, 48, 96 hours, and so on).

  • Analysis:

    • Mechanical Properties: Conduct tensile testing to measure elongation at break and tensile strength. A significant decrease in these properties indicates material degradation.[7]

    • Chemical Changes: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups (around 1715 cm⁻¹), which is a key indicator of oxidation.

    • Oxidative Stability: Measure the Oxidative Induction Time (OIT) using Differential Scanning Calorimetry (DSC). A longer OIT indicates better remaining antioxidant activity.[8]

    • Colorimetry: Measure the yellowness index (YI) to quantify discoloration.

Accelerated UV Weathering

Objective: To assess the stability of DLTDP in the presence of UV radiation.

Methodology:

  • Sample Preparation: As described in the thermal aging protocol.

  • Exposure: Place samples in a QUV accelerated weathering tester, which exposes them to cycles of UV light and moisture at controlled temperatures.

  • Time Intervals: Remove samples after specific durations of exposure (e.g., 200, 400, 600 hours).[6]

  • Analysis: Perform the same analyses as for thermal aging (mechanical properties, FTIR for carbonyl index, OIT, and colorimetry) to evaluate the extent of degradation.

Hydrolytic Stability Testing

Objective: To determine the resistance of DLTDP to hydrolysis.

Methodology:

  • Sample Preparation: As described in the thermal aging protocol.

  • Exposure: Immerse the polymer samples in distilled water or a buffer solution at an elevated temperature (e.g., 70°C or 90°C) for an extended period.[9]

  • Time Intervals: Remove samples at regular intervals.

  • Analysis:

    • Molecular Weight: Use Gel Permeation Chromatography (GPC) to measure changes in the polymer's molecular weight. A decrease indicates chain scission due to hydrolysis.

    • Antioxidant Content: Extract the remaining antioxidant from the polymer and quantify it using High-Performance Liquid Chromatography (HPLC).

    • Degradation Products: Analyze the water for any leached degradation products of the antioxidant.

Visualizations

Synergistic Antioxidant Mechanism

The following diagram illustrates the synergistic mechanism between a primary antioxidant (hindered phenol) and a secondary antioxidant like DLTDP in protecting a polymer from thermo-oxidative degradation.

Synergistic_Antioxidant_Mechanism Polymer Polymer (RH) ROO_dot Peroxy Radical (ROO•) Polymer->ROO_dot Heat, O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH HinderedPhenol Primary Antioxidant (Hindered Phenol, ArOH) ROO_dot->HinderedPhenol Radical Scavenging Degradation Degradation Products (e.g., Carbonyls) ROOH->Degradation Heat, Metal Ions DLTDP Secondary Antioxidant (DLTDP, R-S-R) ROOH->DLTDP Decomposition StableProducts Stable, Non-Radical Products HinderedPhenol->StableProducts DLTDP->StableProducts

Caption: Synergistic action of primary and secondary antioxidants.

Experimental Workflow for Antioxidant Stability Assessment

This diagram outlines the typical workflow for assessing the long-term stability of an antioxidant like DLTDP in a polymer matrix under harsh environmental conditions.

Experimental_Workflow Start Start: Polymer + Antioxidant (DLTDP) Compounding Melt Compounding Start->Compounding SamplePrep Sample Preparation (Plaques/Films) Compounding->SamplePrep Aging Accelerated Aging SamplePrep->Aging Thermal Thermal Aging (Oven) Aging->Thermal Heat UV UV Weathering (QUV) Aging->UV UV/Moisture Hydrolytic Hydrolytic Aging (Water Bath) Aging->Hydrolytic Water Analysis Post-Aging Analysis Thermal->Analysis UV->Analysis Hydrolytic->Analysis Mechanical Mechanical Testing (Tensile) Analysis->Mechanical Chemical Chemical Analysis (FTIR, OIT) Analysis->Chemical Molecular Molecular Weight (GPC) Analysis->Molecular Results Data Comparison & Stability Assessment Mechanical->Results Chemical->Results Molecular->Results

Caption: Workflow for assessing antioxidant stability.

References

Safety Operating Guide

Proper Disposal of Dilauryl Thiodipropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dilauryl thiodipropionate (DLTDP), a common antioxidant used in various laboratory applications. Adherence to these guidelines is critical to maintaining a safe laboratory environment and complying with waste disposal regulations.

1. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. DLTDP is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][2]

  • Eye/Face Protection: Wear eye and face protection.[1][2]

  • Protective Clothing: Wear protective clothing.[1][2]

2. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains, waterways, or sewer systems.[1]

  • Absorption: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

  • Collection: Carefully transfer the absorbed material into a labeled, airtight container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste in accordance with local regulations.[1][2]

3. Disposal Procedures

The primary method for the disposal of this compound and its containers is through a licensed hazardous waste disposal service.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Ensure that the disposal is carried out in compliance with all local, state, and federal regulations.[2]

4. Decontamination of Empty Containers

Empty containers that have held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Inner Packaging: Dispose of inner packaging through a licensed waste carrier.[1]

  • Outer Packaging: Outer packaging may be recyclable if it is not contaminated.[1]

  • Container Rinsing: If permitted by your facility's procedures, triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not widely available in the provided search results, the following table summarizes its key physical and chemical properties relevant to handling and disposal.

PropertyValueSource
Melting Point 40-42 °C[2]
Boiling Point 562.911°C at 760 mmHg[2]
Density 0.915 g/cm³[2]
Water Solubility Insoluble[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: DLTDP Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain 3. Absorb 4. Collect in Labeled Container is_spill->spill_cleanup Yes collect_waste Collect Waste in a Designated, Labeled Container is_spill->collect_waste No store_waste Store in a Secure, Well-Ventilated Area spill_cleanup->store_waste collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dilauryl Thiodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Dilauryl thiodipropionate are critical for maintaining a secure laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to ensure safe operations and mitigate risks.

This compound is a chemical that requires careful handling to prevent irritation and other health effects. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is paramount.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

When handling this compound, a comprehensive PPE strategy is necessary to protect against potential hazards such as skin and eye irritation.[1] The following table summarizes the recommended PPE for various operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., Nitrile rubber).Laboratory coat.Recommended when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.
Heating or reacting Chemical splash goggles and a face shield.Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary depending on the potential for vapor and dust generation.
Transferring and pouring Chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Use in a well-ventilated area. Respirator use should be based on a risk assessment.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan: A Step-by-Step Approach to Safety

A clear operational plan ensures that all personnel are aware of the necessary precautions at each stage of handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_workspace Prepare Workspace (Ventilation, Spill Kit) prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh Proceed to Handling handle_reaction Performing Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate Complete Handling cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate Waste cleanup_ppe->disposal_segregate Initiate Disposal disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional

Operational Workflow Diagram

Experimental Protocols: Ensuring Procedural Integrity

While specific experimental protocols will vary, the following general guidelines should be integrated into all procedures involving this compound:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[1]

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to clean up the spill and place it in a sealed container for disposal.[3] Do not let the product enter drains.[4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste Stream Container Type Labeling Requirements Storage Location
Solid this compound Waste Sealed, labeled, and chemically compatible container."Hazardous Waste," "this compound," and appropriate hazard symbols.Designated and secure hazardous waste accumulation area.
Contaminated Labware (e.g., gloves, wipes) Lined and sealed waste container."Hazardous Waste," "Contaminated Debris," and a list of contaminants.Designated and secure hazardous waste accumulation area.
Solutions Containing this compound Sealed, labeled, and chemically compatible liquid waste container."Hazardous Waste," "Liquid Waste," and a list of all chemical components with concentrations.Designated and secure hazardous waste accumulation area.

Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Labeling: Clearly label all waste containers with their contents and associated hazards.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed and certified hazardous waste disposal company.[3] Adhere to all local, state, and federal regulations.[1]

By implementing these comprehensive safety and logistical measures, laboratories can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.